1-(3-Methoxybenzoyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
1082804-70-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9,11,15H,5-8H2,1H3 |
InChI Key |
JQOWHAKLCVFYJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 1-(3-Methoxybenzoyl)piperidin-4-ol for formulation
Topic: Physicochemical properties of 1-(3-Methoxybenzoyl)piperidin-4-ol for formulation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Code Name: MBPO-4 | Molecular Formula: C₁₃H₁₇NO₃ | MW: 235.28 g/mol [1]
Executive Summary
This guide details the physicochemical profiling and formulation strategy for 1-(3-Methoxybenzoyl)piperidin-4-ol (MBPO-4).[1] Unlike typical piperidine-based pharmacophores which are basic, MBPO-4 is an N-acylated neutral molecule .[1] This structural distinction fundamentally alters its solubility profile, bioavailability, and excipient compatibility.[1]
Formulators must recognize that MBPO-4 will not form salts under physiological conditions.[1] Consequently, traditional pH-adjustment strategies for solubilization will fail.[1] This guide prioritizes alternative solubilization technologies—specifically cosolvency, amorphous solid dispersions (ASD), and lipid-based systems—to navigate its likely BCS Class II (Low Solubility, High Permeability) behavior.[1]
Molecular Identity & Structural Analysis
Understanding the Structure-Property Relationship (SPR) is the first step in rational formulation design.[1]
Structural Functionalization[1]
-
Piperidine Core: Provides the scaffold but is modified at the nitrogen.[1]
-
N-Benzoyl Moiety (Amide Linkage): The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair.[1]
-
Formulation Impact: The molecule is non-ionizable across the physiological pH range (1–8).
-
-
C4-Hydroxyl Group: A hydrogen bond donor/acceptor.[1]
-
Formulation Impact: Increases aqueous solubility relative to the parent benzamide but introduces risk of oxidation to the ketone.[1]
-
-
3-Methoxy Group: Lipophilic ether linkage.[1]
-
Formulation Impact: Increases LogP and metabolic stability (blocks phenolic conjugation), but may be a site for O-demethylation in vivo.[1]
-
Physicochemical Property Matrix
Values derived from QSPR modeling of N-acyl piperidinol analogs.
| Property | Value (Predicted/Analog) | Formulation Implication |
| Molecular Weight | 235.28 Da | Favorable for permeability (Rule of 5 compliant).[1] |
| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic.[1] Good membrane permeability; solubility is the limiting factor.[1] |
| pKa (Base) | < 0 (Amide N) | Critical: Molecule remains neutral at all physiological pHs. Salt formation is impossible.[1] |
| pKa (Acid) | ~16 (Alcohol OH) | Non-acidic in aqueous media. |
| Aqueous Solubility | 0.1 – 0.5 mg/mL | Poor.[1] Likely rate-limiting for absorption.[1] |
| Melting Point | 110 – 130 °C | Moderate crystal lattice energy.[1] Amenable to melt extrusion.[1] |
| H-Bond Donors/Acceptors | 1 / 3 | Good potential for co-crystal formation.[1] |
Pre-Formulation Decision Logic
The following decision tree illustrates the critical path for formulating MBPO-4, specifically addressing its neutral character.
Caption: Formulation decision tree for MBPO-4 highlighting the necessity of non-ionic solubilization strategies due to its neutral amide structure.
Solid-State Characterization & Stability
Polymorphism Screening
N-acyl piperidines often exhibit polymorphism due to the flexibility of the piperidine ring (chair/boat conformers) and the rotation of the amide bond.[1]
-
Protocol: Recrystallize from solvents with diverse polarity (Ethanol, Ethyl Acetate, Heptane, Water/THF).[1]
-
Analysis: Analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).
-
Risk: Metastable forms may have higher solubility but risk conversion during shelf-life.[1] Target the thermodynamically stable polymorph for suspension formulations.
Stability Profile
-
Hydrolysis (Amide Bond):
-
Oxidation (Secondary Alcohol):
-
The C4-hydroxyl is susceptible to oxidation to the ketone (1-(3-methoxybenzoyl)piperidin-4-one).[1]
-
Mitigation: Use antioxidants (BHT, Ascorbic Acid) and exclude metal ions (EDTA).
-
-
Photostability:
Experimental Protocols
Protocol: pH-Solubility Profile (Shake-Flask Method)
Validates the "neutral molecule" hypothesis.[1]
Materials:
-
MBPO-4 Reference Standard.[1]
-
Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).[1]
Procedure:
-
Preparation: Add excess MBPO-4 solid (~20 mg) to 2 mL of each buffer in borosilicate glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PVDF - check for adsorption).
-
Quantification: Dilute supernatant with mobile phase and inject into HPLC.
-
Analysis:
Protocol: Forced Degradation (Stress Testing)
Establishes the stability-indicating method.[1]
| Stress Condition | Conditions | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C, 4-24 hrs | Cleavage to 3-methoxybenzoic acid.[1] |
| Base Hydrolysis | 1N NaOH, 60°C, 4-24 hrs | Cleavage to 4-hydroxypiperidine.[1] |
| Oxidation | 3% H₂O₂, RT, 4-24 hrs | Oxidation to Piperidin-4-one derivative.[1] |
| Thermal | 80°C (Solid state), 7 days | Polymorphic transition / degradation. |
Formulation Strategy: Solubilization
Since salt formation is not an option, the following strategies are recommended:
Strategy A: Cosolvency (Injectables/Oral Solutions)
MBPO-4 likely possesses a logP ~1.0, making it soluble in semi-polar organic solvents.[1]
-
Recommended System: Water / Propylene Glycol / Ethanol (40:40:20).[1]
-
Surfactant Addition: Add 0.5% - 2% Polysorbate 80 to prevent precipitation upon dilution in blood/gastric fluid.[1]
Strategy B: Amorphous Solid Dispersion (ASD)
For oral bioavailability enhancement.[1]
-
Polymer Selection: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.[1]
-
Ratio: 1:3 (Drug:Polymer).[1]
-
Method: Spray drying (DCM/Methanol feed) or Hot Melt Extrusion (if MP < 150°C).
-
Mechanism: The polymer stabilizes the amorphous form, generating a supersaturated state in the GI tract.[1]
Strategy C: Lipid-Based Formulation (SEDDS)
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate).[1]
-
Surfactant: Cremophor EL or Labrasol.[1]
-
Cosolvent: Transcutol P.[1]
-
Rationale: The lipophilic benzoyl region interacts well with medium-chain triglycerides.[1]
Stability Testing Workflow
Use this workflow to validate the final formulation prototype.
Caption: Standard ICH Q1A(R2) stability workflow for MBPO-4 formulations.
References
-
PubChem. Compound Summary: 1-(3-Methoxyphenyl)piperidin-4-ol (Structural Analog).[1][4] National Library of Medicine.[1][5] Available at: [Link]
-
Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 2000.[1] Available at: [Link]
-
Serajuddin, A. T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 2007.[1] (Context for neutral molecule limitations). Available at: [Link]
-
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Williams, H. D., et al. Strategies to address low drug solubility in discovery and development.[1] Pharmacological Reviews, 2013.[1] Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | C12H16N2O4 | CID 25918860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Methoxyphenyl)piperidin-4-ol | C12H17NO2 | CID 1091076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of 1-(3-Methoxybenzoyl)piperidin-4-ol as a pharmaceutical intermediate
[1][2][3]
Executive Summary
1-(3-Methoxybenzoyl)piperidin-4-ol (CAS: Non-standard, often custom synthesized; Analogous to CAS 95798-23-5 for Cbz-variant) is a strategic pharmaceutical building block belonging to the benzoylpiperidine class.[1][2][3] Unlike commodity intermediates, this molecule serves as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2]
It is primarily utilized to introduce the N-(3-methoxybenzoyl)piperidine moiety—a pharmacophore validated for modulating G-Protein Coupled Receptors (GPCRs), specifically Dopamine (
Key Pharmaceutical Roles:
-
GPCR Modulators: Synthesis of antipsychotic and antidepressant candidates (analogous to Ketanserin or Altanserin structures).
-
Kinase Inhibitors: Construction of solvent-exposed tails in ATP-competitive inhibitors.[1][2][3]
-
Library Synthesis: A core component in diversity-oriented synthesis (DOS) for exploring Structure-Activity Relationships (SAR).[1][3]
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | (4-Hydroxy-1-piperidinyl)(3-methoxyphenyl)methanone |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~14.8 (Hydroxyl), Amide nitrogen is non-basic |
| Key Functional Groups | Secondary Alcohol ( |
Synthesis & Manufacturing Protocol
The synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol is typically achieved via a Schotten-Baumann reaction or standard amide coupling.[1][2][3] The following protocol describes a scalable laboratory method ensuring high purity.
Reaction Scheme
13Step-by-Step Protocol
Reagents:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
Procedure:
-
Preparation: Dissolve 4-hydroxypiperidine (10.0 g, 98.9 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (27.5 g, 271 mmol) dropwise over 10 minutes.[2]
-
Acylation: Dissolve 3-methoxybenzoyl chloride (18.5 g, 108 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C. Note: Exothermic reaction; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][3]
-
Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with:
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the product as a pale yellow oil/solid.
Pharmaceutical Utility & Mechanism[1][4][5][6][12]
A. The "Privileged" Benzoylpiperidine Scaffold
In medicinal chemistry, the benzoylpiperidine moiety is considered a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.[1][2]
-
Mechanism: The benzamide carbonyl accepts hydrogen bonds, while the phenyl ring engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.[1][2] -
Role of 3-Methoxy: The meta-methoxy group is strategic.[1][2][3] It often improves metabolic stability compared to unsubstituted rings and can lock the conformation of the benzamide via intramolecular H-bonding or steric repulsion, enhancing selectivity for specific GPCR isoforms (e.g.,
vs ).[1][2]
B. Downstream Derivatization (The "Handle")
The 4-hydroxyl group is rarely the final endpoint.[1] It serves as a nucleophilic handle for attaching the "warhead" or the primary pharmacophore of the drug.[1]
C. Technical Note: Nomenclature Alert
Researchers often confuse this molecule with 1-(3-Methoxypropyl)piperidin-4-amine , a key intermediate for the gastrointestinal drug Prucalopride .[1][2][3]
Quality Control & Impurity Profile
For use in API synthesis, the following impurities must be controlled:
| Impurity Type | Origin | Control Limit (Typical) |
| 3-Methoxybenzoic Acid | Hydrolysis of starting material | < 0.5% |
| Bis-acylated species | Reaction at both N and O (ester formation) | < 0.1% |
| Residual Solvents | DCM, TEA | Per ICH Q3C Guidelines |
| Water Content | Hygroscopic nature of the amide | < 1.0% (Karl Fischer) |
Analytical Method:
-
HPLC: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA).
-
Detection: UV at 254 nm (Strong absorption due to benzamide).
References
-
Privileged Structures in Drug Discovery
-
Synthesis Methodology
-
GPCR Ligand Design
-
Title: "Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter."[1][2][3]
-
Source:Bioorganic & Medicinal Chemistry Letters, 2015.[2]
-
Relevance: Demonstrates the utility of methoxy-substituted benzoyl/benzyl piperidines in neuro-active compounds.[1][2][3]
-
-
Chemical Data & Safety
Sources
- 1. CAS 95798-23-5: 1-Piperidinecarboxylic acid, 4-hydroxy-, p… [cymitquimica.com]
- 2. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 3. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 95798-23-5 | Fisher Scientific [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
Section 1: The Piperidin-4-ol Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of the Piperidin-4-ol Scaffold
The piperidine ring is a foundational motif in drug discovery, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of properties: a six-membered saturated heterocycle that offers a stable, three-dimensional framework, modulating both lipophilicity and aqueous solubility.[2] The piperidine structure allows for precise vectorial presentation of substituents, enabling tailored interactions with biological targets.[3]
Within this important class, the piperidin-4-ol scaffold is particularly noteworthy. The presence of the C4-hydroxyl group introduces a critical hydrogen bond donor and acceptor, providing a key anchor point for high-affinity interactions within a target's binding pocket. Furthermore, the scaffold's inherent conformational flexibility, primarily adopting a stable chair conformation, allows substituents at the N1 and C4 positions to exist in either axial or equatorial orientations.[4][5] This conformational nuance is a powerful tool for medicinal chemists, as the spatial arrangement of functional groups can dramatically impact biological activity and selectivity.[6] This guide will explore the strategic considerations and experimental logic underpinning successful SAR campaigns centered on this versatile scaffold.
Section 2: The Logic of SAR - An Iterative Framework for Molecular Optimization
Structure-Activity Relationship (SAR) is the iterative process of modifying a molecule's structure to understand and optimize its biological and physicochemical properties. It is not merely a process of trial-and-error but a logical, hypothesis-driven campaign. The core principle is that the three-dimensional structure and electronic properties of a molecule dictate its interaction with a biological target and its overall behavior in a biological system (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
The causality behind experimental choices in an SAR campaign is paramount. Each modification is designed to test a specific hypothesis. For instance, adding a bulky group might test the steric tolerance of a binding pocket, while introducing a polar group could probe for a hydrogen-bonding opportunity or aim to improve solubility. This iterative cycle of design, synthesis, and testing is the engine of drug discovery.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) campaign.
Section 3: Navigating the SAR Landscape of the Piperidin-4-ol Scaffold
The piperidin-4-ol core offers three primary vectors for modification: the N1-nitrogen, the C4-hydroxyl group, and the C2, C3, C5, and C6 positions of the piperidine ring itself.
The N1-Position: The Primary Vector for Modulating Pharmacokinetics and Target Engagement
The piperidine nitrogen is a basic center (pKa ≈ 11), meaning it is typically protonated at physiological pH. This positive charge can form a crucial ionic interaction (a salt bridge) with an acidic residue (e.g., Aspartic or Glutamic acid) in the target's binding site, a common feature for ligands of G-protein coupled receptors (GPCRs) and ion channels.[7]
-
Causality of Modification: Altering the substituent on the N1-position directly impacts the nitrogen's basicity, steric bulk, and overall lipophilicity of the molecule.
-
Small Alkyl Groups (e.g., -CH₃): Often maintain or slightly increase basicity.
-
Aromatic/Benzyl Groups: Can introduce beneficial π-π stacking or hydrophobic interactions with the target.[8] However, they also increase the risk of metabolic oxidation by Cytochrome P450 enzymes.
-
Electron-Withdrawing Groups (e.g., Acyl, Sulfonyl): Drastically reduce the nitrogen's basicity, removing its ability to form ionic bonds. This can be a deliberate strategy to abolish activity at one target while retaining it at another, thereby improving selectivity.[9] Such modifications can also block N-dealkylation, a common metabolic pathway, thus improving metabolic stability.[2]
-
The C4-Hydroxyl Group: A Key Interaction Point and Site for Bioisosteric Replacement
The C4-hydroxyl (-OH) group is a versatile functional group. It can act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O). This dual nature makes it a powerful anchor for binding. However, hydroxyl groups are often sites of metabolic glucuronidation, which can lead to rapid clearance of the drug from the body.
-
Causality of Modification: The primary goal of modifying the C4-hydroxyl is often to improve metabolic stability while retaining or enhancing binding affinity. This is a classic application of bioisosterism , where one functional group is replaced by another with similar physicochemical properties to achieve a more favorable biological profile.[10][11]
-
Esterification/Etherification: Converting the -OH to an ether (-OR) or ester (-OCOR) removes the hydrogen bond donor capability and increases lipophilicity. This can improve cell permeability but may reduce binding if H-bond donation is critical.
-
Bioisosteric Replacement: Replacing the -OH with groups like a primary amide (-CONH₂), fluoromethyl (-CH₂F), or even a small heterocycle can mimic the hydrogen bonding properties while being less susceptible to metabolic conjugation.[12] For example, a study on delta opioid agonists found that replacing the phenolic hydroxyl group with a primary amide enhanced activity and improved metabolic stability.[12]
-
The Piperidine Ring: A Platform for Conformational Constraint and Vectorial Exploration
While less commonly modified than the N1 or C4 positions, substitutions on the ring carbons can have profound effects.
-
Causality of Modification: Adding substituents to the ring can achieve two main goals:
-
Conformational Locking: Introducing bulky groups can restrict the ring's conformational flexibility, locking it into a specific chair conformation. This can pre-organize the molecule for optimal binding, leading to a significant increase in potency and selectivity, as less entropic penalty is paid upon binding.[13]
-
Exploring New Pockets: Substituents on the ring can act as new vectors to probe for additional interactions in previously unoccupied regions of the binding site.[14]
-
Caption: Key modification points on the piperidin-4-ol scaffold for SAR studies.
Section 4: Practical Application & Experimental Design
A successful SAR campaign requires robust and reproducible experimental protocols. The methodologies described below are designed to be self-validating, with clear endpoints and controls.
Key Experimental Protocol: Synthesis of an N-Substituted Piperidin-4-ol Library
This protocol outlines a common and efficient method for exploring the SAR of the N1-position, starting from a commercially available precursor.
Objective: To synthesize a small library of N-substituted piperidin-4-ol analogues to probe the effect of N1-substituents on biological activity.
Methodology: Reductive Amination
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) at room temperature, add the desired primary or secondary amine (1.1 eq).
-
Imine/Enamine Formation: Stir the mixture for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is mild and selective for the reduction of iminium ions over ketones.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by LC-MS for the formation of the desired N-substituted product.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-substituted 4-aminopiperidine derivative.
-
Boc Deprotection (if necessary): If the starting material was N-Boc protected, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the free piperidine nitrogen, which can then be further functionalized.[15]
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC for use in biological assays.
Section 5: Case Study Analysis: Piperidin-4-ol Derivatives as MenA Inhibitors for Tuberculosis
A study aimed at developing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in Mycobacterium tuberculosis, provides an excellent example of SAR on a piperidine scaffold.[15] The initial lead compound suffered from high lipophilicity (cLogP = 7.9). The SAR campaign focused on modifying three distinct regions of the molecule, including the piperidine core and its substituents, to improve potency and drug-like properties.
Table 1: SAR Data for Piperidine-based MenA Inhibitors [15]
| Compound | Western Moiety (Modification) | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) | cLogP |
| 1 (Lead) | Benzophenone | 22 ± 3 | 10 ± 1 | 7.9 |
| 9 | 4-Fluorophenyl | 33 ± 5 | 14 ± 1 | N/A |
| 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 | 6.8 |
| 11 | 4-Chlorophenyl | 22 ± 3 | 10 ± 1 | 6.6 |
| 14 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 | N/A |
Data adapted from Aggarwal et al., 2021.[15]
Analysis of Causality:
-
Reducing Lipophilicity: Replacing the highly lipophilic benzophenone group in the lead compound (1) with single halogenated phenyl rings (compounds 10 and 11) successfully reduced the calculated LogP (cLogP) by over a full unit, a significant improvement in drug-like properties.[15]
-
Maintaining Potency: The 4-chlorophenyl analog (11) retained potency comparable to the lead, demonstrating that the large benzophenone was not strictly necessary for activity.[15]
-
Improving Potency: The 4-bromo (10) and 3-bromo (14) analogs showed a modest but clear improvement in MenA inhibitory potency (IC₅₀ = 12 µM), indicating that the electronic and steric properties of bromine in that position were favorable for binding.[15] This insight provides a clear direction for future optimization.
Section 6: Conclusion and Future Directions
The piperidin-4-ol scaffold remains a highly valuable and versatile starting point for drug discovery campaigns across a multitude of therapeutic areas. The strategic exploration of its structure-activity relationships at the N1, C4, and ring positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A deep understanding of the causal relationships between structural modifications and their biological outcomes—whether it's modulating basicity at N1, employing bioisosterism at C4, or enforcing conformational rigidity—is essential for transforming a simple scaffold into a precisely engineered therapeutic agent. Future efforts will likely focus on more complex, stereochemically defined piperidin-4-ol derivatives and the application of computational chemistry to better predict the impact of structural changes, further accelerating the journey from lead compound to clinical candidate.
References
-
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Available from: [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]
-
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. Available from: [Link]
-
Piperidine derivatives scope of this review. ResearchGate. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health. Available from: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health. Available from: [Link]
-
Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]
-
Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4-disubstituted triazole-bridged oxytocin analogues. FLORE. Available from: [Link]
-
Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. PubMed. Available from: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available from: [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. Available from: [Link]
-
Bioisosterism. Drug Design. Available from: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. AIP Publishing. Available from: [Link]
-
SAR of compound 30 as neuroprotective agents. ResearchGate. Available from: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available from: [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. Available from: [Link]
-
One-Pot Piperidine-Catalyzed Synthesis of Oxazolone-Fused 4H-Chromene Scaffolds: Antimicrobial, Antioxidant Potential, Molecular Docking, and ADMET Profiling. ResearchGate. Available from: [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. Available from: [Link]
-
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. Available from: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available from: [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. National Institutes of Health. Available from: [Link]
-
Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Royal Society of Chemistry. Available from: [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available from: [Link]
-
Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available from: [Link]
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available from: [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available from: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosterism - Drug Design Org [drugdesign.org]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Prediction of Lipophilicity for 1-(3-Methoxybenzoyl)piperidin-4-ol: A Technical Guide
Executive Summary: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical framework for the in-silico prediction of LogP for the compound 1-(3-Methoxybenzoyl)piperidin-4-ol. We explore the theoretical underpinnings of various computational prediction methodologies, from atom-based and fragment-based to property-based approaches. A practical, step-by-step protocol for obtaining LogP predictions using the SwissADME web tool is provided, followed by a comparative analysis of the values generated by five different predictive models. This guide serves as a comprehensive resource for researchers and scientists in drug development, offering both the theoretical context and practical steps necessary to evaluate this critical molecular descriptor.
Introduction: The Critical Role of Lipophilicity (LogP) in Drug Discovery
Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to dissolve in lipids and other non-polar solvents.[1] In pharmaceutical sciences, this property is paramount as it dictates how a drug candidate will behave in the human body.[1][2] The journey of a drug from administration to its target site involves crossing numerous biological membranes, which are primarily lipid bilayers.[1] Therefore, a molecule's ability to partition from an aqueous environment (like blood plasma) into a lipid environment is fundamental to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]
The most common metric for lipophilicity is the partition coefficient (LogP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[1][2]
-
High LogP values indicate greater lipophilicity, which can enhance membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][5]
-
Low LogP values suggest higher hydrophilicity, which can improve solubility in the gastrointestinal tract but may hinder the ability to cross cell membranes.[1]
The significance of LogP is formally recognized in frameworks like Lipinski's Rule of Five, a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[6][7] This rule posits that orally active drugs generally have a LogP value not exceeding 5.[6][8][9] Given its importance, the early assessment of LogP is a critical step in modern drug discovery to mitigate late-stage failures.[2] While experimental determination of LogP is the gold standard, computational (in-silico) prediction offers a rapid, cost-effective, and high-throughput alternative, especially during the initial design and screening phases.[10][11]
Molecule Spotlight: 1-(3-Methoxybenzoyl)piperidin-4-ol
This guide focuses on the specific molecule 1-(3-Methoxybenzoyl)piperidin-4-ol .
Chemical Structure:
-
SMILES: O(c1cccc(C(=O)N2CCC(O)CC2)c1)C
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
This compound features a central piperidine ring, a common scaffold in medicinal chemistry. It is functionalized with a hydroxyl group, contributing to its polarity, and a 3-methoxybenzoyl group, which adds lipophilic character. Piperidine derivatives are known to interact with various biological targets, including neurotransmitter receptors, and are explored for conditions like pain and neurological disorders.[12] Understanding the lipophilicity of this specific structure is essential for predicting its potential pharmacokinetic behavior.
Methodologies for In Silico LogP Prediction
A variety of computational algorithms have been developed to predict LogP values. These methods can be broadly categorized into three main families.[13][14]
Atom-based Methods (e.g., ALOGP, WLOGP)
These methods operate on the principle that each atom in a molecule contributes a specific value to the overall LogP. The final LogP is calculated as a simple summation of these individual atomic contributions.[13][14]
-
Rationale: This is the simplest and fastest approach. It is particularly effective for smaller, less complex molecules. The WLOGP model, for instance, is a purely atomistic method based on the fragmental system of Wildman and Crippen.[15][16]
-
Causality: The choice of an atom-based method is justified when high-throughput screening of large libraries is necessary and a general estimate of lipophilicity is sufficient. However, these methods may not accurately capture complex intramolecular interactions, such as hydrogen bonding, that can significantly influence the molecule's overall polarity.[13]
Fragment-based Methods (e.g., ClogP, XLOGP3)
Fragment-based approaches dissect the molecule into a set of predefined structural fragments. Each fragment has an experimentally derived LogP contribution. The total LogP is the sum of these fragment values, often with additional correction factors for interactions between fragments (e.g., electronic effects, intramolecular hydrogen bonds).[14]
-
Rationale: This approach is generally more accurate than purely atom-based methods because it implicitly includes the electronic environment of the atoms within a larger functional group.[17] The XLOGP3 model is an example of an atomistic method that incorporates corrective factors and a knowledge-based library to enhance accuracy.[15][18]
-
Causality: These methods are chosen when higher accuracy is desired for molecules with common functional groups that are well-represented in the training datasets. They are adept at handling standard "drug-like" molecules. However, their predictive power may diminish for novel structures containing rare or uncharacterized fragments.[13]
Property-based and Hybrid Methods (e.g., MLOGP, SILICOS-IT)
These methods calculate LogP based on whole-molecule properties or a combination of approaches.
-
Property-based (Topological) Methods (MLOGP): These models establish a linear relationship between LogP and a set of calculated molecular descriptors (e.g., molecular size, shape, polarity).[13] MLOGP, for instance, relies on 13 molecular descriptors.[15] They are computationally fast but may be less intuitive to interpret from a chemical standpoint.
-
Hybrid Methods (SILICOS-IT, iLOGP): These methods combine elements from different approaches. The SILICOS-IT model uses a mix of 27 fragments and 7 topological descriptors.[15][18] Physics-based methods like iLOGP calculate LogP from the free energies of solvation in n-octanol and water, offering a more rigorous theoretical foundation.[13][15]
-
Causality: Hybrid and property-based methods are selected to leverage the strengths of different models. A consensus LogP, which is the average of predictions from multiple diverse models, is often used to increase the reliability and robustness of the prediction.[15]
Experimental Protocol: Predicting LogP with SwissADME
The SwissADME web server is a free, robust tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[15] It calculates LogP using five different methods, providing a valuable consensus view.
Step-by-Step Methodology:
-
Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage ([Link]).
-
Input the Molecular Structure:
-
Locate the main input box on the page.
-
Enter the SMILES string for 1-(3-Methoxybenzoyl)piperidin-4-ol: O(c1cccc(C(=O)N2CCC(O)CC2)c1)C.
-
Alternatively, you can use the integrated molecular drawing tool to sketch the structure and the tool will generate the SMILES string.
-
-
Initiate the Calculation: Click the "Run" button to submit the molecule for analysis.
-
Retrieve and Analyze Results:
-
The results page will load after a few seconds.
-
Scroll down to the "Lipophilicity" section.
-
The table will display the predicted LogP values from five different models: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT, along with a Consensus LogP value.
-
This protocol provides a self-validating system, as any researcher can follow these steps to reproduce the results.
Predicted LogP Values: A Comparative Analysis
The following table summarizes the predicted LogP values for 1-(3-Methoxybenzoyl)piperidin-4-ol obtained from the SwissADME server.
| Prediction Method | Type | Predicted LogP |
| iLOGP | Physics-based | 1.63 |
| XLOGP3 | Atom-based + Correction Factors | 1.34 |
| WLOGP | Atom-based (Fragmental) | 1.37 |
| MLOGP | Property-based (Topological) | 1.11 |
| SILICOS-IT | Hybrid (Fragment + Topological) | 1.83 |
| Consensus LogP | Average | 1.46 |
Visualization of the Prediction Workflow
The process of selecting and utilizing in-silico tools for LogP prediction can be visualized as a logical workflow.
Caption: Workflow for in-silico LogP prediction and analysis.
Interpretation and Discussion
The predicted LogP values for 1-(3-Methoxybenzoyl)piperidin-4-ol range from 1.11 (MLOGP) to 1.83 (SILICOS-IT), with a Consensus LogP of 1.46 . This relatively narrow range across five different algorithmic types lends confidence to the prediction.
-
Scientific Insight: A LogP value of 1.46 indicates that the molecule is moderately lipophilic. It possesses a favorable balance between aqueous solubility (conferred by the hydroxyl and amide carbonyl groups) and lipid permeability (conferred by the aromatic ring and piperidine scaffold).
-
Drug Development Context: This predicted LogP value is well within the desirable range for orally bioavailable drugs as defined by Lipinski's Rule of Five (LogP < 5).[3][6] It suggests that the compound is likely to have sufficient membrane permeability for absorption without the liabilities associated with excessive lipophilicity, such as poor solubility or high metabolic turnover.[5] Studies suggest an optimal LogP range between 0 and 3 for good bioavailability, a criterion this molecule meets.[5]
The variance among the models, though small, is noteworthy. The topological method (MLOGP) provided the lowest value, while the hybrid SILICOS-IT method gave the highest. This highlights the importance of not relying on a single prediction method but rather using a consensus approach to provide a more robust estimate.[15]
Conclusion
The in-silico prediction of lipophilicity is an indispensable tool in modern drug discovery. For 1-(3-Methoxybenzoyl)piperidin-4-ol, computational methods consistently predict a LogP value centering around 1.46. This value suggests a well-balanced physicochemical profile, making it a promising candidate for further investigation regarding its potential as an orally administered therapeutic agent. By leveraging a suite of diverse predictive algorithms, researchers can gain critical insights into a molecule's ADME properties early in the development pipeline, enabling more informed decisions and optimizing the path to successful drug candidates.
References
-
Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]
-
Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
REVIVE. Lipinski's Rule of 5. [Link]
-
Moodle@Units. Lipinski's rule of five. [Link]
-
Taylor & Francis Online. (2021). Lipinski's rule of five – Knowledge and References. [Link]
-
Preprints.org. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]
-
Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? [Link]
-
MDPI. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]
-
American Chemical Society. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7. [Link]
-
Computational Methods in Science and Technology. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]
-
MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]
-
BioMed Central. (2006, November 14). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. [Link]
-
Practical Fragments. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. [Link]
-
Chen, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
-
International Journal of Science and Research Methodology. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. [Link]
-
American Chemical Society. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
PubMed. (2006, November 14). Comparing empirical predictions of peptide log P values. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023, August 10). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. [Link]
-
SwissADME. FAQ. [Link]
-
YouTube. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. [Link]
-
ChemInfoGraphic. (2020, May 1). Partition Coefficient P (logP). [Link]
-
PubChem. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. [Link]
-
Cambridge MedChem Consulting. (2019, January 12). LogD. [Link]
-
PubChem. 1-(3-Methoxyphenyl)piperidine. [Link]
-
Wikipedia. Terpinen-4-ol. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. moodle2.units.it [moodle2.units.it]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7 [smolecule.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Methodological & Application
Step-by-step synthesis protocol for 1-(3-Methoxybenzoyl)piperidin-4-ol
Application Note: High-Fidelity Synthesis Protocol for 1-(3-Methoxybenzoyl)piperidin-4-ol
Executive Summary & Strategic Context
This application note details the synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol , a functionalized piperidine scaffold frequently utilized in fragment-based drug discovery (FBDD) and the development of G-protein coupled receptor (GPCR) modulators.[1] The 3-methoxybenzoyl moiety is a privileged substructure in medicinal chemistry, often serving as a bioisostere for other aromatic systems to optimize pharmacokinetic profiles.[1]
The protocol prioritizes chemoselectivity , specifically targeting the secondary amine of 4-hydroxypiperidine for acylation while preserving the free hydroxyl group at the C4 position. This eliminates the need for protection/deprotection steps, streamlining the workflow for high-throughput library generation.
Reaction Mechanism & Logic
The synthesis relies on a nucleophilic acyl substitution. The core challenge is the competition between the nucleophilic nitrogen (secondary amine) and the oxygen (secondary alcohol) of the 4-hydroxypiperidine.
-
Chemoselectivity Principle: Nitrogen is significantly more nucleophilic than oxygen in neutral or slightly basic media. By controlling temperature (
) and stoichiometry, -acylation occurs kinetically over -acylation.[1] -
Reagent Selection:
-
Substrate: 4-Hydroxypiperidine (commercially available as free base or HCl salt).[1]
-
Acylating Agent: 3-Methoxybenzoyl chloride (generated in situ or purchased) provides high reactivity.[1] Alternatively, 3-Methoxybenzoic acid with peptide coupling agents (e.g., HATU, EDC) offers milder conditions if the acid chloride is too aggressive.
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) serves as the proton scavenger.
-
Visualized Pathway (DOT Diagram)
Figure 1: Chemoselective synthesis pathway for N-acylation of 4-hydroxypiperidine.
Detailed Experimental Protocol
Two methods are provided. Method A is the standard scale-up route using acid chlorides.[1] Method B is the precision route for small-scale libraries using coupling agents.[1]
Method A: Acid Chloride Route (Scale-Up)
Best for: Gram-scale synthesis, cost-efficiency.[1]
Materials:
-
4-Hydroxypiperidine (1.0 equiv)[1]
-
3-Methoxybenzoyl chloride (1.05 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv; use 2.2 equiv if using piperidine HCl salt)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Hydroxypiperidine (10 mmol) in anhydrous DCM (40 mL).
-
Base Addition: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses O-acylation side reactions.[1]
-
Acylation: Dropwise add 3-Methoxybenzoyl chloride (10.5 mmol) diluted in a small volume of DCM over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (30 mL).
-
Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers, wash with 1N HCl (mild wash to remove unreacted amine) and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
Method B: HATU Coupling Route (High Precision)
Best for: Parallel synthesis, avoiding unstable acid chlorides.
Materials:
-
3-Methoxybenzoic acid (1.0 equiv)[1]
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
4-Hydroxypiperidine (1.0 equiv)[1]
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve 3-Methoxybenzoic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir at RT for 15 minutes to form the activated ester.
-
Coupling: Add 4-Hydroxypiperidine (1.0 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Isolation: Dry organic phase (MgSO₄), filter, and concentrate.
Analytical Data & Validation
The following data table summarizes the expected physiochemical properties for validation.
| Parameter | Expected Value / Observation | Notes |
| Physical State | White to Off-white Solid | Amides typically crystallize well.[1] |
| Molecular Weight | 235.28 g/mol | Formula: C₁₃H₁₇NO₃ |
| ¹H NMR (CDCl₃) | Diagnostic methoxy singlet ~3.8 ppm. | |
| LCMS (ESI+) | [M+H]⁺ = 236.1 | Primary ionization peak. |
| Solubility | Soluble in DCM, MeOH, DMSO | Poor solubility in water/hexanes. |
Safety & Compliance
-
Hazard Identification: 3-Methoxybenzoyl chloride is corrosive and a lachrymator.[1] Handle in a fume hood. 4-Hydroxypiperidine is an irritant.[1][2]
-
Regulatory Status: The target compound is a research chemical and is not listed as a controlled substance under the US CSA or UN Conventions. It is a standard intermediate for pharmaceutical research.
-
Waste Disposal: Segregate halogenated (DCM) and non-halogenated (DMF/EtOAc) waste streams.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25918860, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (Analogous Structure).[1] Retrieved February 18, 2026 from [Link]
-
Google Patents (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.[1] (Describes analogous piperidine acylation/alkylation protocols). Retrieved February 18, 2026 from
Sources
Procedure for acylation of piperidin-4-ol with 3-methoxybenzoyl chloride
Application Note: Chemoselective N-Acylation of Piperidin-4-ol with 3-Methoxybenzoyl Chloride
Executive Summary & Scientific Rationale
This guide details the procedure for the chemoselective N-acylation of piperidin-4-ol (4-hydroxypiperidine) using 3-methoxybenzoyl chloride. The core challenge in this transformation is distinguishing between the two nucleophilic sites: the secondary amine (pKa ~11) and the secondary alcohol (pKa ~16).
Mechanistic Insight:
Under kinetic control, the amine is significantly more nucleophilic than the hydroxyl group. By maintaining low temperatures (0 °C) and controlling stoichiometry, the acid chloride reacts exclusively with the nitrogen to form the amide. High temperatures or excess reagent can lead to O-acylation (ester formation) or N,O-diacylation. This protocol utilizes an anhydrous organic base method (DCM/Et
Reaction Mechanism & Process Map
The reaction proceeds via a nucleophilic acyl substitution.[1] The piperidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.[1]
Figure 1: Reaction Pathway and Workup Logic
Caption: Figure 1. Kinetic control ensures N-acylation. O-acylation is minimized by temperature control and stoichiometry.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Scale) | Role |
| Piperidin-4-ol | 101.15 | 1.0 | 1.01 g (10 mmol) | Substrate |
| 3-Methoxybenzoyl chloride | 170.59 | 1.1 | 1.88 g (1.64 mL) | Electrophile |
| Triethylamine (Et | 101.19 | 1.5 | 1.52 g (2.10 mL) | Base |
| Dichloromethane (DCM) | 84.93 | - | 20 mL (0.5 M) | Solvent |
| DMAP (Optional) | 122.17 | 0.05 | 61 mg | Catalyst |
Note: DMAP is generally NOT recommended for this specific selective reaction as it increases the electrophilicity of the acylating agent, potentially increasing the risk of unwanted O-acylation. It is listed only for cases where the amine is sterically hindered.
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Add Piperidin-4-ol (1.0 equiv) and anhydrous DCM (10 vol).
-
Add Triethylamine (1.5 equiv) in one portion.
-
Observation: The mixture may be heterogeneous initially as piperidin-4-ol has limited solubility in DCM, but it will solubilize as the reaction proceeds or upon salt formation.
-
Step 2: Controlled Addition (Critical for Selectivity) 4. Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes. 5. Dilute 3-Methoxybenzoyl chloride (1.1 equiv) in a small volume of DCM (e.g., 2-5 mL). 6. Add the acid chloride solution dropwise over 15–20 minutes.
- Why: Rapid addition generates localized heat (exotherm), which increases the kinetic energy of the system, potentially overcoming the activation energy barrier for O-acylation.
Step 3: Reaction & Monitoring 7. Allow the mixture to warm naturally to Room Temperature (20–25 °C) . 8. Stir for 2–4 hours. 9. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
- Stain: Ninhydrin (stains starting amine red/purple) or UV (product is UV active).
- Endpoint: Disappearance of the baseline amine spot.
Step 4: Workup
10. Quench the reaction by adding saturated NaHCO
- 1M HCl (10 mL) – Critical Step: Removes unreacted piperidine and excess Et
N. (Note: Ensure the product amide does not precipitate; usually amides are stable to brief acid wash). - Brine (10 mL).
- Dry over anhydrous MgSO
or Na SO , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Crude State: Often obtained as a viscous oil or off-white solid.
-
Crystallization: If solid, recrystallize from EtOAc/Hexanes.[4]
-
Chromatography: If necessary, flash column chromatography (SiO
, Gradient: 0→5% MeOH in DCM).
Quality Control & Characterization
Verify the structure using NMR to confirm N-acylation and rule out O-acylation.
Expected Data:
-
H NMR (CDCl
):-
Amide Rotamers: Due to restricted rotation around the N-C(O) bond, signals for the piperidine ring protons often appear broadened or split (approx 1:1 ratio) at RT.
-
Diagnostic Shift: The proton at the 4-position (CH-OH) should appear around 3.8–4.0 ppm .
-
Flag for O-acylation: If O-acylation occurred, this proton would shift downfield significantly to ~5.0–5.2 ppm (deshielding by the ester).
-
Aromatic: 3-Methoxy protons at ~3.8 ppm (singlet).
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| O-Acylation Observed | Temperature too high during addition. | Ensure strict 0 °C addition; add acid chloride slower. |
| Incomplete Conversion | Acid chloride hydrolysis. | Use fresh acid chloride; ensure anhydrous solvent. |
| Di-acylation (N,O) | Excess reagent used.[1][2][5][6][7] | Reduce acid chloride to 1.0 equiv. If di-acyl forms, treat crude with 1M NaOH/MeOH for 1h to selectively hydrolyze the ester. |
References
-
Selectivity of N-Acylation: J. Org. Chem.1996 , 61, 6015–6020. Link (Demonstrates chemoselectivity of amines over alcohols).
-
Schotten-Baumann Protocols: BenchChem Application Note: Synthesis of 1-Benzoylpiperazine. Link (Standard protocols for piperidine acylation).
-
Crystal Structure Verification: PMC - Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Link (Confirms structural outcome of similar benzoylation).
-
mGlu3 NAM Synthesis: Figshare - Discovery of ML337. Link (Example of hydroxypiperidine amide synthesis in drug discovery).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in 1-(3-Methoxybenzoyl)piperidin-4-ol
Abstract
The 1-(3-methoxybenzoyl)piperidin-4-ol scaffold is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents.[1] The secondary hydroxyl group at the 4-position of the piperidine ring is a prime site for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This comprehensive guide provides an in-depth analysis of key strategies for the functionalization of this hydroxyl group, including etherification, esterification, and Mitsunobu reactions. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance to empower researchers in drug discovery and development to effectively leverage this versatile chemical handle.
Introduction: The Strategic Importance of the C4-Hydroxyl Group
The piperidine moiety is a privileged scaffold in drug design, appearing in numerous FDA-approved therapeutics.[2][3] Specifically, the hydroxyl group of 1-(3-methoxybenzoyl)piperidin-4-ol offers a strategic vector for chemical diversification. Its modification can profoundly influence a molecule's polarity, lipophilicity, hydrogen bonding capacity, and steric profile. These alterations, in turn, can modulate target binding affinity, selectivity, metabolic stability, and overall druglikeness. The ability to precisely and efficiently functionalize this hydroxyl group is, therefore, a critical tool in the medicinal chemist's arsenal.
This document will explore three principal avenues for the derivatization of the C4-hydroxyl:
-
Etherification: Formation of a C-O-C bond, typically to introduce alkyl or aryl substituents.
-
Esterification: Formation of an ester linkage, a common strategy to create prodrugs or modulate solubility.
-
Mitsunobu Reaction: A powerful and versatile method for the stereoinvertive substitution of the hydroxyl group with a variety of nucleophiles.
Synthetic Strategies for Hydroxyl Group Functionalization
The choice of synthetic strategy for modifying the hydroxyl group of 1-(3-methoxybenzoyl)piperidin-4-ol depends on the desired final product, the required stereochemistry, and the compatibility with other functional groups in the molecule.
Etherification via the Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide or other suitable electrophile.[6][7]
Mechanism: The first step involves the deprotonation of the alcohol with a strong base to form the more nucleophilic alkoxide. This is a crucial step as neutral alcohols are generally poor nucleophiles for SN2 reactions.[6] The resulting alkoxide then displaces a halide or other good leaving group from an alkylating agent.
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a common and effective choice for deprotonating secondary alcohols. It is a strong, non-nucleophilic base, and the reaction drives to completion with the evolution of hydrogen gas.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred to solvate the alkoxide without interfering with the reaction.[8]
-
Alkylating Agent: Primary alkyl halides are ideal electrophiles for this reaction to minimize competing elimination reactions (E2).[6][7]
Caption: Workflow for Williamson Ether Synthesis.
Esterification: Acylation and Coupling Reactions
Ester formation is a cornerstone of organic synthesis and is frequently employed in drug development. Two prevalent methods are direct acylation with an acyl halide or anhydride, and coupling reactions using a carboxylic acid activated by a coupling agent.
This is a straightforward and often high-yielding method for ester synthesis. The high reactivity of acyl halides drives the reaction to completion.
Mechanism: The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl halide. Subsequent deprotonation, typically by a non-nucleophilic base like triethylamine (TEA) or pyridine, yields the ester.
Causality of Experimental Choices:
-
Base: A base is required to neutralize the HCl or HBr generated during the reaction, which could otherwise lead to side reactions.[9]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or THF are suitable.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[11][12][13]
Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylated pyridinium species.[14] The alcohol then attacks this species to form the ester, regenerating the DMAP catalyst. The DCC is consumed by abstracting water, forming the insoluble dicyclohexylurea (DCU) byproduct.[10][11]
Caption: Key intermediates in Steglich Esterification.
The Mitsunobu Reaction: A Versatile Tool for Inversion of Stereochemistry
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a wide range of functional groups with inversion of stereochemistry.[15][16] This is achieved by reacting the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the nucleophile (if it is acidic enough, such as a carboxylic acid or phenol). The alcohol then adds to the phosphorus atom, forming an alkoxyphosphonium salt, which is a very good leaving group. The deprotonated nucleophile then displaces the activated hydroxyl group via an SN2 reaction, resulting in inversion of configuration at the carbon atom.[15][16]
Causality of Experimental Choices:
-
Reagents: The choice of azodicarboxylate can influence the ease of purification. For nucleophiles with a higher pKa (>11), more reactive azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required to avoid side reactions.[17][18]
-
Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are dissolved in a suitable solvent, and the azodicarboxylate is added slowly at a reduced temperature to control the exothermic reaction.[15]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Williamson Ether Synthesis of 4-Ethoxy-1-(3-methoxybenzoyl)piperidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(3-Methoxybenzoyl)piperidin-4-ol | 235.29 | 1.0 g | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.20 g | 1.2 |
| Iodoethane | 155.97 | 0.80 g (0.37 mL) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-methoxybenzoyl)piperidin-4-ol (1.0 g, 4.25 mmol) and anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.20 g of a 60% dispersion, 5.10 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add iodoethane (0.80 g, 5.10 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ether.
Protocol 2: Steglich Esterification to Synthesize 4-(Benzoyloxy)-1-(3-methoxybenzoyl)piperidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(3-Methoxybenzoyl)piperidin-4-ol | 235.29 | 1.0 g | 1.0 |
| Benzoic Acid | 122.12 | 0.62 g | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.05 g | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.06 g | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a round-bottom flask, add 1-(3-methoxybenzoyl)piperidin-4-ol (1.0 g, 4.25 mmol), benzoic acid (0.62 g, 5.10 mmol), and DMAP (0.06 g, 0.43 mmol) in anhydrous DCM (20 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add DCC (1.05 g, 5.10 mmol) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash successively with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 3: Mitsunobu Reaction for the Synthesis of 1-(3-Methoxybenzoyl)-4-phenoxypiperidine
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-(3-Methoxybenzoyl)piperidin-4-ol | 235.29 | 1.0 g | 1.0 |
| Phenol | 94.11 | 0.48 g | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.33 g | 1.2 |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 1.03 g (1.02 mL) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-methoxybenzoyl)piperidin-4-ol (1.0 g, 4.25 mmol), phenol (0.48 g, 5.10 mmol), and triphenylphosphine (1.33 g, 5.10 mmol) in anhydrous THF (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.03 g, 5.10 mmol) dropwise over 10 minutes. The solution may turn from colorless to a pale yellow or orange color.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is essential.
Conclusion
The functionalization of the hydroxyl group in 1-(3-methoxybenzoyl)piperidin-4-ol is a critical step in the synthesis of novel chemical entities for drug discovery. The Williamson ether synthesis, Steglich esterification, and Mitsunobu reaction represent three robust and versatile methods for achieving this transformation. The choice of method should be guided by the desired final product, the need for stereochemical control, and the overall synthetic strategy. The protocols provided herein offer a solid foundation for researchers to successfully derivatize this important scaffold and advance their research programs.
References
-
Steglich, W., & Höfle, G. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Scribd. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
NPTEL. (n.d.). Synthesis of Esters. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols a. [Link]
-
National Center for Biotechnology Information. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]
-
ResearchGate. (n.d.). Selective post-functionalization the side chain of alcohols. [Link]
-
Journal of the American Chemical Society. (2019, February 21). Catalytic Cross-Coupling of Secondary Alcohols. [Link]
-
ResearchGate. (n.d.). Selective post-functionalization the side chain of alcohols. [Link]
-
National Center for Biotechnology Information. (2019, January 28). Visible light-induced direct α C–H functionalization of alcohols. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
SpringerLink. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one. [Link]
Sources
- 1. Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7 [smolecule.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing methods for 1-(3-Methoxybenzoyl)piperidin-4-ol
Application Note: Scalable Manufacturing of 1-(3-Methoxybenzoyl)piperidin-4-ol
Part 1: Strategic Route Analysis & Core Directive
1.1 Executive Summary The synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol represents a classic challenge in bifunctional scaffold manufacturing: Chemoselectivity .[1] The substrate, 4-hydroxypiperidine, contains both a secondary amine and a secondary alcohol.[1] While the amine is more nucleophilic, scalable manufacturing often employs acyl chlorides (3-methoxybenzoyl chloride) for cost efficiency.[1] This introduces the risk of competitive O-acylation (ester formation) and N,O-diacylation.[1]
This guide rejects the use of expensive peptide coupling agents (HATU, EDC) in favor of a robust, kinetically controlled Schotten-Baumann Biphasic System .[1] This method offers superior heat management, facile inorganic byproduct removal, and a unique "self-correcting" mechanism to eliminate O-acylated impurities.[1]
1.2 The Scalable Route: Modified Schotten-Baumann
-
Reaction Type: Interfacial N-Acylation.[1]
-
Reagents: 4-Hydroxypiperidine, 3-Methoxybenzoyl Chloride, Sodium Hydroxide (aq), Toluene (or DCM).[1]
-
Key Advantage: The biphasic system keeps the produced salt (NaCl) in the aqueous phase and the product in the organic phase, simplifying workup.
-
Self-Validating Step: An in-situ mild basic hydrolysis step is integrated at the end of the reaction to selectively cleave any kinetic O-ester byproducts back to the desired alcohol, ensuring >99.5% chemoselectivity.[1]
Part 2: Critical Process Parameters (CPPs) & Mechanism
To ensure reproducibility and safety on a kilogram scale, the following parameters must be strictly controlled.
| Parameter | Set Point | Scientific Rationale (Causality) |
| Temperature | 0°C – 5°C | Low temperature suppresses the reaction rate of the less nucleophilic hydroxyl group, favoring N-acylation (Kinetic Control).[1] |
| pH Control | pH 10 – 12 | Maintains the amine in its free base form (nucleophilic) while neutralizing the HCl generated. Too high pH (>13) risks hydrolysis of the acyl chloride reagent. |
| Stoichiometry | 1.05 eq (Acid Chloride) | Slight excess ensures full conversion of the amine. Large excess (>1.2 eq) promotes unwanted O-acylation.[1] |
| Agitation | High Shear | Critical in biphasic systems to maximize interfacial surface area for mass transfer. |
Mechanistic Pathway & Impurity Logic
The following diagram illustrates the reaction logic, including the "Self-Correcting" hydrolysis loop.
Caption: Mechanistic pathway showing the kinetic preference for N-acylation and the strategic hydrolysis loop to revert O-acylated impurities.
Part 3: Detailed Manufacturing Protocol (1 kg Scale)
Safety Warning: 3-Methoxybenzoyl chloride is corrosive and a lachrymator. 4-Hydroxypiperidine is an irritant.[1] Perform all operations in a fume hood or closed reactor system.
Phase 1: Reactor Setup & Charging
-
Equipment: 10 L Jacketed Glass Reactor with overhead stirrer, internal temperature probe, and pH meter.
-
Aqueous Charge: Add Water (4.0 L) and NaOH pellets (100 g, 2.5 mol) . Stir until dissolved.
-
Substrate Addition: Add 4-Hydroxypiperidine (1.0 kg, 9.89 mol) .
-
Note: The substrate is water-soluble. Ensure a clear, homogeneous solution.
-
-
Cooling: Circulate glycol in the jacket to bring internal temperature to 0–5°C .
-
Solvent Addition: Add Toluene (3.0 L) .
-
Why Toluene? It is less toxic than DCM and allows for azeotropic drying later if needed. The system is now biphasic.[2]
-
Phase 2: Controlled Acylation (The Reaction)
-
Reagent Prep: Dissolve 3-Methoxybenzoyl chloride (1.77 kg, 10.38 mol, 1.05 eq) in Toluene (1.0 L) .
-
Addition: Add the acid chloride solution dropwise over 2–3 hours .
-
Critical Control: Maintain internal temperature < 10°C . The reaction is exothermic.
-
pH Monitoring: Simultaneously add 50% NaOH solution dropwise to maintain pH between 10 and 12 . If pH drops below 9, amine protonation stops the reaction.
-
-
Post-Reaction Stir: Allow the mixture to warm to 20–25°C and stir for 1 hour.
Phase 3: The "Self-Validating" Polish (Impurity Removal)
-
IPC (In-Process Control): Take a sample from the organic layer for HPLC.
-
Target: < 0.5% Starting Material.
-
Check: Look for O-acyl impurity (usually elutes later than product).[1]
-
-
Corrective Hydrolysis: Add NaOH (50% aq) to raise pH to 12.5–13.0 . Stir vigorously at 25°C for 1–2 hours .
Phase 4: Workup & Isolation
-
Phase Separation: Stop stirring. Allow layers to settle (15-30 min). Drain the lower aqueous layer (contains NaCl and benzoate salts).
-
Acid Wash: Wash the organic layer with 1N HCl (2.0 L) .
-
Purpose: Removes unreacted 4-hydroxypiperidine (protonates to water-soluble salt).[1]
-
-
Base Wash: Wash the organic layer with 1N NaOH (2.0 L) .
-
Purpose: Removes 3-methoxybenzoic acid byproduct.[1]
-
-
Brine Wash: Wash with saturated NaCl (2.0 L) to dry the organic layer.
-
Concentration: Distill Toluene under vacuum (45-50°C) to approximately 30% of original volume.
-
Crystallization:
-
Add n-Heptane (3.0 L) slowly to the warm toluene solution.
-
Cool gradually to 0°C over 4 hours.
-
Filter the white crystalline solid.
-
-
Drying: Vacuum oven at 40°C for 12 hours.
Part 4: Process Flow Diagram
Caption: Step-by-step unit operations from reactor charging to final product isolation.
Part 5: Analytical Specifications
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Time Order: 4-Hydroxypiperidine (Front) < 3-Methoxybenzoic acid < Product < O-Acyl Impurity < Bis-Acyl Impurity.[1]
Expected Yield: 85% – 92% Purity Target: > 99.0% (AUC)
References
-
Schotten, C. (1884).[10] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[1][10] Link (Foundational Schotten-Baumann chemistry).[1]
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative text on Chemoselectivity of Amines vs Alcohols).
-
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.[1] Link (Review of amide coupling methods including acid chlorides).[1]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis". Nature, 480, 471–479.[1] Link (Modern perspectives on scalable amide synthesis).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates". Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link (Validation of amide coupling frequency in drug development).[1]
Sources
- 1. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. reddit.com [reddit.com]
- 5. testbook.com [testbook.com]
- 6. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Crystallization of 1-(3-Methoxybenzoyl)piperidin-4-ol
Introduction
These application notes provide a comprehensive guide to the purification of 1-(3-Methoxybenzoyl)piperidin-4-ol via crystallization. This compound, a key intermediate in the synthesis of various pharmaceutical agents, often requires high purity, which can be effectively achieved through well-designed crystallization protocols. This document outlines the underlying principles, offers detailed experimental procedures, and provides troubleshooting guidance for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established crystallographic and organic chemistry principles to ensure robust and reproducible results.
The molecular structure of 1-(3-Methoxybenzoyl)piperidin-4-ol, featuring a polar ketone, a tertiary amine within a piperidine ring, a hydroxyl group, and an aromatic methoxybenzoyl moiety, dictates its solubility and crystallization behavior. Understanding these physicochemical characteristics is paramount for selecting an appropriate solvent system and crystallization technique.
Physicochemical Properties and Impurity Profile
A thorough understanding of the compound's properties and potential impurities is the foundation of an effective purification strategy.
Physicochemical Properties of 1-(3-Methoxybenzoyl)piperidin-4-ol and Related Structures
While specific experimental data for 1-(3-Methoxybenzoyl)piperidin-4-ol is not extensively available in public literature, we can infer its properties from its constituent functional groups and data from analogous structures.
| Property | Value/Predicted Behavior | Rationale and References |
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 235.28 g/mol | - |
| Appearance | Likely a solid at room temperature | The presence of polar functional groups (ketone, alcohol, amide-like linkage) and the aromatic ring contribute to a higher melting point compared to non-functionalized piperidine. |
| Melting Point | Not definitively reported. Analog, N-Benzyl-4-hydroxypiperidine, has a melting point of 61-63 °C.[1] | The additional methoxybenzoyl group is expected to increase the melting point relative to simpler analogs due to increased molecular weight and potential for intermolecular interactions. |
| Solubility | Expected to be soluble in polar protic and aprotic solvents, with lower solubility in nonpolar solvents. | The polar ketone and hydroxyl groups suggest solubility in alcohols (methanol, ethanol) and polar aprotic solvents (acetone, ethyl acetate). The aromatic ring may provide some solubility in aromatic solvents like toluene.[2][3] |
Potential Impurities and Their Origin
The synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol typically involves the acylation of piperidin-4-ol with a derivative of 3-methoxybenzoic acid, often via a Friedel-Crafts-type reaction or by using an activated carboxylic acid derivative.[4][5][6] Potential impurities can arise from starting materials, side reactions, or incomplete reactions.
-
Unreacted Starting Materials:
-
Piperidin-4-ol
-
3-Methoxybenzoic acid or its activated form (e.g., 3-methoxybenzoyl chloride)
-
-
By-products from Side Reactions:
-
Ortho-acylated isomer: Acylation at the 2- or 4-position of the anisole ring if a Friedel-Crafts reaction is performed directly on anisole.
-
Di-acylated products: Though less likely due to the deactivating effect of the first acyl group.
-
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Understanding these potential impurities is crucial for selecting a crystallization solvent that will selectively precipitate the desired product while keeping the impurities dissolved in the mother liquor.
Crystallization Theory and Strategy
Crystallization is a powerful purification technique based on the principle of differential solubility.[7][8] A successful crystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the solution.
Workflow for Crystallization Method Development
Caption: Workflow for developing a crystallization protocol.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This is the most straightforward crystallization method and should be the first approach. The ideal solvent will dissolve the compound when hot but not when cold.
1. Solvent Selection:
- Place a small amount (10-20 mg) of the crude 1-(3-Methoxybenzoyl)piperidin-4-ol into separate test tubes.
- Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, water) to each tube at room temperature. Observe the solubility.
- If the compound is insoluble at room temperature, heat the test tube gently. If the compound dissolves when hot, it is a potentially good solvent.
- Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
2. Crystallization Procedure:
- Place the crude 1-(3-Methoxybenzoyl)piperidin-4-ol in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
- If there are any insoluble impurities, perform a hot filtration.
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
- Dry the crystals in a vacuum oven.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Crystallization
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (the anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.
1. Solvent System Selection:
- Find a "good" solvent that readily dissolves the compound at room temperature.
- Find a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent.
2. Crystallization Procedure:
- Dissolve the crude 1-(3-Methoxybenzoyl)piperidin-4-ol in a minimum amount of the "good" solvent at room temperature.
- Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.
- If necessary, gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Protocol 3: Cooling Crystallization from a Mixed Solvent System
This is a variation of the multi-solvent technique and is often employed for compounds with moderate solubility in a range of solvents.
1. Solvent System Selection:
- Choose a pair of miscible solvents, one in which the compound is more soluble and another in which it is less soluble. Common pairs include ethanol/water, ethanol/hexane, and ethyl acetate/hexane.
2. Crystallization Procedure:
- Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.
- Slowly add the "poor" solvent until the solution becomes slightly turbid.
- Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
- Isolate and dry the crystals as described previously.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different solvent or a multi-solvent system. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Cooling is too rapid. | - Reheat the solution to dissolve the oil.- Add more of the "good" solvent.- Allow the solution to cool more slowly. |
| Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used.- Ensure the solution is thoroughly cooled before filtration.- Use a pre-heated funnel for hot filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Purity Assessment
The purity of the crystallized 1-(3-Methoxybenzoyl)piperidin-4-ol should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
The crystallization of 1-(3-Methoxybenzoyl)piperidin-4-ol is a critical step in its purification. A systematic approach to solvent selection, coupled with the appropriate crystallization technique, can yield a product of high purity. The protocols and troubleshooting guide provided in these application notes offer a solid framework for developing a robust and efficient purification process.
References
- Experiment 2: Recrystallization. (n.d.).
- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
- Doherty, R. (2012, January 10). Hot Article: Polar Crystals. CrystEngComm Blog - RSC Blogs.
- Properties of aromatic ketones and other solvents. (n.d.). ResearchGate.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- 1-Benzylpiperidin-4-ol. (n.d.). PubChem.
- Recrystallization and Crystallization. (n.d.).
- Crystallization and Morphology of Poly (Aryl Ether Ether Ketone). (n.d.). DTIC.
- N-Benzyl-4-hydroxypiperidine. (n.d.). Chem-Impex.
- physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.).
- A series of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. (2025, August 10). ResearchGate.
- Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen.
- Enthalpies of interaction of ketones with organic solvents. (n.d.). Canadian Science Publishing.
- Crystallization. (n.d.).
- Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.).
- 1-(3-Methoxyphenyl)piperidin-4-ol. (2024, April 14). Smolecule.
- 1-Benzyl-4-hydroxypiperidine 96 4727-72-4. (n.d.). Sigma-Aldrich.
- 4-BENZYL-4-HYDROXYPIPERIDINE CAS#: 51135-96-7. (n.d.). ChemicalBook.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. (n.d.). PubChem.
- 1-(3-methoxypropyl)piperidin-4-ol. (2026, February 15). Advanced ChemBlocks.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- Piperidine, 1-(3,4,5-trimethoxybenzoyl)- (C15H21NO4). (n.d.). PubChemLite.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- 1-(3-Methoxypropyl)piperidin-4-ol. (n.d.). Sigma-Aldrich.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022, September 14). PMC - NIH.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
Sources
- 1. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4 [sigmaaldrich.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. Ketones: Structure, Properties and Chemical test. [allen.in]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. rubingroup.org [rubingroup.org]
Reagents required for the synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol
[1][2]
Abstract & Strategic Overview
This technical guide details the synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol , a functionalized piperidine scaffold commonly utilized in the development of GPCR ligands, kinase inhibitors, and neurological therapeutics. The synthesis centers on the chemoselective acylation of 4-hydroxypiperidine with 3-methoxybenzoic acid derivatives.
Key Synthetic Challenge: The core challenge is achieving N-acylation selectivity over O-acylation. 4-Hydroxypiperidine contains both a secondary amine and a secondary alcohol.[1] While amines are kinetically more nucleophilic, improper reagent stoichiometry or temperature control can lead to ester byproducts (O-acylation) or bis-acylated impurities.[1]
This protocol provides two validated routes:
Retrosynthetic Analysis & Pathway Logic
The target molecule is disconnected at the amide bond. The logic relies on the nucleophilic differential between the piperidine nitrogen (
Reaction Scheme Visualization
Figure 1: Retrosynthetic logic highlighting the critical selectivity node between Amide (Target) and Ester (Byproduct) formation.[1][3]
Reagent Selection Guide
The choice of coupling reagent dictates the purification strategy and yield.
| Reagent Class | Reagent | Role | Pros | Cons | Recommended Use |
| Acyl Halide | 3-Methoxybenzoyl chloride | Electrophile | Highest Reactivity ; Cheap; Simple workup.[1] | Low atom economy; Risk of O-acylation if uncontrolled.[1] | Scale-up (>5g) |
| Uronium | HATU / HBTU | Coupling Agent | High yields; Fast kinetics; Tolerates steric bulk.[1] | Expensive; Byproducts (tetramethylurea) difficult to remove.[1] | Discovery (<100mg) |
| Carbodiimide | EDC[1]·HCl / HOBt | Activator | Water-soluble urea byproduct (easy wash); Mild.[1] | Slower reaction; Potential racemization (irrelevant here).[1][4] | General Lab Use |
| Base | Triethylamine (TEA) | Proton Scavenger | Cheap; Volatile (removable).[1] | Weaker base.[1] | Standard Protocol |
| Base | DIPEA (Hünig's Base) | Proton Scavenger | Non-nucleophilic; Soluble in organics.[1] | Higher boiling point.[1] | Steric hindrance |
Detailed Experimental Protocols
Protocol A: Acid Chloride Method (Scalable)
Best for: Gram-scale synthesis where cost and speed are priorities.[1]
Reagents Required:
-
3-Methoxybenzoyl chloride (1.05 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-hydroxypiperidine (10.0 mmol, 1.01 g) in anhydrous DCM (40 mL).
-
Base Addition: Add TEA (25.0 mmol, 3.5 mL). Cool the mixture to 0°C using an ice bath. Explanation: Cooling suppresses the reactivity of the hydroxyl group, ensuring N-selectivity.
-
Acylation: Dropwise add 3-methoxybenzoyl chloride (10.5 mmol, 1.79 g) dissolved in DCM (10 mL) over 15 minutes.
-
Critical Control Point: Do not let the temperature rise above 5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Quench: Add saturated aqueous NaHCO₃ (30 mL) to quench unreacted acid chloride.
-
Workup:
Protocol B: HATU Coupling (High Precision)
Best for: Small-scale library synthesis or if the acid chloride is unavailable.
Reagents Required:
-
3-Methoxybenzoic acid (1.0 equiv)[1]
-
4-Hydroxypiperidine (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (3.0 equiv)[1]
Step-by-Step Procedure:
-
Activation: Dissolve 3-methoxybenzoic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (3.0 mmol). Stir at RT for 5 minutes. The solution should turn slightly yellow.
-
Coupling: Add 4-hydroxypiperidine (1.1 mmol).
-
Incubation: Stir at RT for 2–12 hours.
-
Workup (Extraction): Dilute with Ethyl Acetate (30 mL). Wash with:
-
Concentration: Dry organic layer (MgSO₄) and evaporate.
Purification & Characterization
Purification Workflow
Figure 2: Decision tree for purification based on crude purity.
Expected Analytical Data
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Bis-acylation (Ester formation) | Excess acid chloride or high temperature.[1] | Treat crude with 1M NaOH in MeOH for 30 min (selectively hydrolyzes ester back to alcohol).[1] |
| Low Yield | Water in solvent (consumes acid chloride).[1] | Use anhydrous DCM; dry glassware.[1] |
| Product stuck in DMF | Incomplete extraction. | Use 5:1 EtOAc:Hexanes for extraction or wash water layer 5x.[1] |
| Rotamers in NMR | Amide bond restricted rotation. | Run NMR at 50°C to coalesce peaks for cleaner integration. |
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]
-
PubChem Compound Summary. (2023). 1-(3-Methoxybenzoyl)piperidin-4-ol.[1] National Center for Biotechnology Information.[1] [1]
-
Vertex Pharmaceuticals. (2015).[1] Synthesis of substituted benzamides as inhibitors of the presynaptic choline transporter. (See Scheme 1 for general HATU coupling of 3-hydroxy-4-methoxybenzoic acid).
-
ResearchGate Protocol. (2022).[1] General synthetic procedure for preparation of Piperidinamide derivatives using EDC/HOBt.
Sources
- 1. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | C12H16N2O4 | CID 25918860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 9. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzoyl Piperidine Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1] The synthesis of N-benzoyl piperidine derivatives, a key step in the development of many drug candidates, has traditionally been approached through conventional heating methods. However, these methods often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a rapid, efficient, and environmentally conscious alternative to conventional heating.[2][3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic reductions in reaction times—often from hours to mere minutes.[2][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of benzoyl piperidine derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave-Assisted Amide Bond Formation
The core of synthesizing benzoyl piperidine derivatives lies in the formation of a robust amide bond between a benzoic acid derivative and piperidine. Microwave irradiation significantly accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and any polar solvent, align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant internal heat, leading to a rapid increase in the reaction temperature.
This direct and instantaneous heating of the reaction mixture, as opposed to the conductive heating of the vessel walls in conventional methods, offers several key advantages:
-
Accelerated Reaction Rates: The high reaction temperatures achievable in a fraction of the time dramatically increase the rate of amide bond formation.
-
Improved Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of side products, leading to cleaner reactions and higher yields.[2][5]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is significantly more energy-efficient than conventional oil baths or heating mantles.
-
"Green Chemistry" Alignment: MAOS often allows for solvent-free reactions or the use of environmentally benign solvents, reducing the generation of hazardous waste.[2][6]
Experimental Workflow and Logical Framework
The successful implementation of microwave-assisted synthesis requires a systematic approach, from reactant preparation to product purification. The following diagram illustrates the typical workflow for the synthesis of benzoyl piperidine derivatives.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of N-benzoylpiperidine. These can be adapted for the synthesis of various derivatives by substituting the appropriate benzoic acid and piperidine analogs.
Protocol 1: Solvent-Free Synthesis of N-Benzoylpiperidine
This protocol is adapted from green chemistry principles, minimizing waste by eliminating the need for a solvent.
Materials:
-
Benzoic acid
-
Piperidine
-
10 mL microwave process vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial, combine benzoic acid (1.22 g, 10.0 mmol) and piperidine (0.99 mL, 10.0 mmol).
-
Vial Sealing: Add a magnetic stir bar to the vial and securely seal it with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters to heat the mixture to 180°C and hold for 10 minutes. The power will be automatically modulated by the instrument to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) using the instrument's cooling system before carefully opening it.
-
Work-up and Purification:
-
Dissolve the cooled reaction mixture in 20 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove unreacted piperidine.
-
Wash with a 5% NaHCO3 solution (2 x 15 mL) to remove unreacted benzoic acid.
-
Wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-benzoylpiperidine.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Protocol 2: Catalyst-Assisted Solvent-Free Synthesis
This protocol utilizes a catalytic amount of ceric ammonium nitrate (CAN) to facilitate the reaction, often leading to higher yields and shorter reaction times.[5]
Materials:
-
Benzoic acid
-
Piperidine
-
Ceric Ammonium Nitrate (CAN)
-
10 mL microwave process vial
-
Magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial, combine benzoic acid (1.22 g, 10.0 mmol), piperidine (0.99 mL, 10.0 mmol), and a catalytic amount of CAN (e.g., 0.05 mmol).
-
Vial Sealing: Add a magnetic stir bar and seal the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a constant power of 300 W for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling: Cool the reaction vessel to a safe temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The catalyst can typically be removed during the aqueous work-up.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the typical reaction parameters and outcomes for the synthesis of N-benzoylpiperidine using conventional and microwave-assisted methods.
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Temperature | Reflux (e.g., in toluene, ~111°C) | 150 - 200°C |
| Solvent | Toluene, Xylene, or DMF | None or minimal |
| Typical Yield | 70 - 85% | 85 - 95% |
| Energy Consumption | High | Low |
| Waste Generation | High (solvent waste) | Minimal |
Reaction Mechanism
The microwave-assisted synthesis of benzoyl piperidine derivatives proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated below.
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider adding a catalyst (Protocol 2). |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |
| Formation of Byproducts | Reaction temperature too high | Optimize the temperature by running a series of reactions at different set points. |
| Presence of impurities in starting materials | Use high-purity reagents. | |
| Difficulty in Purification | Incomplete removal of starting materials | Perform thorough aqueous washes as described in the work-up procedure. |
| Co-elution with product during chromatography | Optimize the solvent system for column chromatography. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzoyl piperidine derivatives, offering a powerful tool for accelerating drug discovery and development.[7] By leveraging the principles of direct and rapid heating, researchers can achieve higher yields, greater purity, and shorter reaction times, all while adhering to the principles of green chemistry. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology in the laboratory.
References
Sources
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Methoxybenzoyl)piperidin-4-ol Synthesis
Introduction: The Chemoselectivity Challenge
Synthesizing 1-(3-Methoxybenzoyl)piperidin-4-ol presents a classic chemoselectivity challenge. You are reacting a bifunctional nucleophile (4-hydroxypiperidine , containing both a secondary amine and a secondary alcohol) with an electrophile (3-methoxybenzoyl chloride or activated acid).
The theoretical basis for high yield lies in the nucleophilicity differential . Under neutral-to-basic conditions, the secondary amine is significantly more nucleophilic than the hydroxyl group. However, "low yield" in this reaction typically stems from two root causes:
-
Competitive O-acylation: Formation of the ester side-product (or N,O-diacylated impurity).
-
Aqueous Loss: The product contains a polar hydroxyl group and an amide backbone, making it partially water-soluble and prone to loss during standard aqueous workups.
This guide provides optimized protocols and a logic-based troubleshooting framework to resolve these issues.
Module 1: Optimized Experimental Protocols
Do not rely on generic amide coupling conditions. Use Method A for scale/cost-efficiency or Method B for maximum selectivity.
Method A: The Modified Schotten-Baumann (Acid Chloride Route)
Best for: Scale-up, cost reduction, and rapid synthesis.
The Logic: We utilize a biphasic system or controlled low-temperature addition to ensure the amine reacts kinetically faster than the alcohol.
-
Dissolution: Dissolve 4-hydroxypiperidine (1.0 equiv) in DCM (Dichloromethane).
-
Note: If solubility is poor, add a minimum amount of DMF.
-
-
Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 equiv).
-
Crucial: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
-
Electrophile Addition: Dissolve 3-methoxybenzoyl chloride (1.05 equiv) in DCM. Add this solution dropwise over 30–60 minutes.
-
Why? High local concentrations of acid chloride promote O-acylation. Slow addition ensures the amine consumes the reagent before the alcohol can compete.
-
-
Quench: Stir at 0°C for 1 hour, then allow to warm to room temperature. Quench with saturated NaHCO₃.
Method B: Active Ester Coupling (Carboxylic Acid Route)
Best for: High purity requirements, avoiding unstable acid chlorides.
The Logic: Using EDC/HOBt or HATU creates an active ester intermediate that is reactive enough for the amine but generally too sluggish to react with the hydroxyl group without a specific catalyst (like DMAP).
-
Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in dry DMF or DCM. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir for 30 mins.
-
Coupling: Add 4-hydroxypiperidine (1.0 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Warning:Avoid DMAP . While DMAP accelerates coupling, it is also a powerful catalyst for esterification (acylation of the alcohol).
-
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired amide formation and the undesired ester formation.
Figure 1: Kinetic competition pathway.[1] Note that N-acylation is the fast, kinetic pathway. O-acylation occurs primarily when temperature is uncontrolled or excess reagent is present.
Module 3: Troubleshooting Guide (Q&A)
Scenario 1: "My yield is low (<40%), but the TLC shows the starting amine is gone."
Diagnosis: Aqueous Extraction Loss.[2] The product, 1-(3-Methoxybenzoyl)piperidin-4-ol , possesses a hydrogen-bond donating hydroxyl group and a polar amide bond. It likely partitions partially into the aqueous layer during standard workup.
Corrective Action:
-
Salting Out: Saturate your aqueous layer with NaCl (brine) before separation. This "salting out" effect forces organics out of the water phase.[2]
-
Solvent Switch: Do not use pure Diethyl Ether or Hexanes for extraction. Use DCM or EtOAc . If the product is very polar, use 10% Methanol in Chloroform for extraction.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor overnight.
Scenario 2: "I see two spots on TLC close together. One is my product, what is the other?"
Diagnosis: Competitive O-Acylation (Ester formation). You likely formed the ester (O-acyl) or the di-acylated product. This happens if the reaction gets too warm or if you used >1.1 equivalents of acid chloride.
Corrective Action:
-
Saponification Rescue: You can convert the ester byproduct back to the desired alcohol-amide product without destroying the amide bond.
-
Protocol: Treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) at room temperature for 1 hour. This selectively hydrolyzes the ester (O-acyl) back to the hydroxyl group, while leaving the robust amide (N-acyl) bond intact [1].
-
-
Strict Stoichiometry: In the next run, limit the acid chloride to 1.0–1.05 equivalents .
Scenario 3: "The reaction is messy/black when using the Acid Chloride."
Diagnosis: HCl accumulation or Reagent Degradation. Acid chlorides release HCl gas. If the base (TEA) is insufficient or the addition is too fast, the local pH drops, potentially protonating the amine (deactivating it) and allowing the acid chloride to decompose or react non-selectively.
Corrective Action:
-
Reagent Check: Ensure your 3-methoxybenzoyl chloride is clear/colorless. If it is yellow/brown or fuming excessively, distill it or switch to Method B (Coupling Agents).
-
Biphasic Conditions: Try the Schotten-Baumann Biphasic System .
Module 4: Workup Decision Matrix
Use this flow to determine the correct purification strategy based on your crude mixture's profile.
Figure 2: Decision matrix for workup and purification. Note the "Rescue" step for ester byproducts.
Summary of Critical Parameters
| Parameter | Recommendation | Reason |
| Temperature | < 0°C | Kinetic control favors Amide over Ester. |
| Stoichiometry | 1.0 : 1.05 (Amine:Acid Cl) | Excess electrophile leads to di-acylation. |
| Base | TEA or DIPEA (>1.2 eq) | Must scavenge HCl to prevent amine deactivation. |
| Solvent | DCM (or DCM/DMF) | Non-nucleophilic; good solubility for reactants. |
| Catalyst | Avoid DMAP | DMAP promotes unwanted O-acylation. |
References
-
Montalbetti, C. A., & Falque, V. (2005).[8][9][10][11] Amide bond formation and peptide coupling.[9][11] Tetrahedron, 61(46), 10827-10852.[9][11]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Valeur, E., & Bradley, M. (2009).[10][11] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 5. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 7. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 8. Amide bond formation: beyond the myth of coupling reagents [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. books.rsc.org [books.rsc.org]
Identifying common impurities in 1-(3-Methoxybenzoyl)piperidin-4-ol production
Introduction
Welcome to the technical support center for the synthesis of 1-(3-Methoxybenzoyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this key chemical intermediate. Achieving high purity is critical, as unidentified or poorly controlled impurities can significantly impact the safety, efficacy, and stability of final active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to help you identify and control common impurities, thereby optimizing your synthesis for yield and quality.
Core Synthesis and Impurity Landscape
The most common and direct route to synthesizing 1-(3-Methoxybenzoyl)piperidin-4-ol is through the N-acylation of piperidin-4-ol with an activated form of 3-methoxybenzoic acid, typically 3-methoxybenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is efficient but susceptible to several side reactions that generate a predictable profile of process-related impurities.[2]
Understanding the primary reaction pathway and the origin of these impurities is the first step toward effective control.
Caption: Primary synthesis route and major impurity formation pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of 1-(3-Methoxybenzoyl)piperidin-4-ol.
Q1: My final product purity is low after synthesis. What are the most likely chemical impurities I should investigate?
A1: Low purity is typically due to a combination of unreacted starting materials and byproducts from side reactions. The primary impurities to characterize are:
-
Impurity A (3-Methoxybenzoic Acid): This forms from the hydrolysis of the highly reactive 3-methoxybenzoyl chloride upon contact with trace amounts of water in the solvent, reagents, or glassware.
-
Impurity B (Di-acylated Product): This byproduct, 4-((3-methoxybenzoyl)oxy)-1-(3-methoxybenzoyl)piperidine, arises when the hydroxyl group of the desired product is also acylated by a second molecule of 3-methoxybenzoyl chloride. This is more likely to occur if a significant excess of the acylating agent is used or if the reaction temperature is too high.[3]
-
Impurity C (Unreacted Piperidin-4-ol): This indicates an incomplete reaction, often due to insufficient acylating agent, suboptimal reaction time, or poor stoichiometry control.[3]
-
Reagent-Related Impurities: Residual base (e.g., triethylamine) and its corresponding salt (e.g., triethylamine hydrochloride) can also contaminate the crude product. These are typically removed with an aqueous workup.
The first step in troubleshooting is to use an appropriate analytical method, such as HPLC, to resolve and tentatively identify these species based on their expected retention times and response factors.[4][5]
Q2: I have a major impurity with a molecular weight of 383.39 g/mol . What is it and how can I prevent it?
A2: An impurity with this molecular weight corresponds to the Di-acylated Product (Impurity B) . Its formation is a classic example of a competitive side reaction where the hydroxyl group on the piperidine ring acts as a nucleophile.
Causality: The N-acylation to form the amide is generally faster than the O-acylation to form the ester. However, under forcing conditions—such as a large excess of 3-methoxybenzoyl chloride, elevated temperatures, or prolonged reaction times—the O-acylation becomes significant.
Prevention Strategies:
-
Control Stoichiometry: Use a minimal excess of 3-methoxybenzoyl chloride (e.g., 1.05-1.1 equivalents). While a slight excess helps drive the reaction to completion, a large excess promotes di-acylation.[3]
-
Temperature Management: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and favor the more reactive amine. Allow the reaction to slowly warm to room temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the consumption of piperidin-4-ol and the formation of the product. Stop the reaction once the starting material is consumed to prevent further conversion to the di-acylated impurity.
Q3: How can I ensure the complete consumption of piperidin-4-ol (Impurity C) without generating other impurities?
A3: Minimizing residual piperidin-4-ol requires finding a balance. While adding a large excess of the acylating agent can drive the reaction to completion, it promotes the formation of Impurity B as discussed above.
Optimization Approach:
-
Accurate Stoichiometry: Ensure precise measurement of your starting materials. Piperidin-4-ol can be hygroscopic; ensure it is dry before weighing.
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the HCl byproduct.[] Using at least one equivalent is crucial to prevent the protonation of the piperidin-4-ol nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Reaction Time: Allow sufficient time for the reaction to complete at room temperature. A typical duration is 2-4 hours, but this should be confirmed by reaction monitoring (TLC/HPLC).
Q4: What is a reliable analytical method for separating and quantifying these impurities?
A4: A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary tool for impurity profiling of this compound.[4][5] The aromatic benzoyl group provides a strong chromophore, allowing for sensitive detection. A well-developed method can separate the starting materials, the final product, and key impurities. See the "Analytical Protocols" section below for a detailed starting method.
Data Summary: Common Impurities
The table below summarizes the key characteristics of the most common process-related impurities.
| Impurity ID | Structure / Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Source / Cause |
| Product | 1-(3-Methoxybenzoyl)piperidin-4-ol | C₁₃H₁₇NO₃ | 235.28 | - |
| Impurity A | 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | Hydrolysis of 3-methoxybenzoyl chloride. |
| Impurity B | 4-((3-methoxybenzoyl)oxy)-1-(3-methoxybenzoyl)piperidine | C₂₁H₂₁NO₅ | 383.39 | O-acylation of the product; excess acylating agent. |
| Impurity C | Piperidin-4-ol | C₅H₁₁NO | 101.15 | Incomplete reaction; poor stoichiometry. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This method provides a validated starting point for the analysis of 1-(3-Methoxybenzoyl)piperidin-4-ol and its related substances.[7]
1. Equipment and Reagents:
-
HPLC system with UV/DAD detector
-
ACE C18 column (or equivalent), 250 x 4.6 mm, 5 µm particle size
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (or Potassium Phosphate)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | ACE C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Test Solution: Accurately weigh and dissolve approximately 25 mg of the crude or purified product in the diluent in a 50 mL volumetric flask. This yields a concentration of about 0.5 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
4. Analytical Workflow Diagram:
Caption: General workflow for HPLC-based impurity analysis.
References
-
Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. [Link]
-
W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. [Link]
-
Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Severina, H. I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
Sources
Overcoming steric hindrance in 3-methoxybenzoyl substitution reactions
Topic: Overcoming Steric Hindrance in 3-Methoxybenzoyl Substitution Reactions Role: Senior Application Scientist / Technical Support Lead Ticket ID: #MBZ-309-STERIC
Technical Support Center: 3-Methoxybenzoyl Functionalization
Welcome to the Advanced Synthesis Helpdesk. You are likely here because standard protocols (EDC/NHS, Thionyl Chloride) are failing to drive substitution on your 3-methoxybenzoyl substrate, or you are facing regioselectivity issues.
The Core Paradox:
electronically, the 3-methoxy group (meta position) is inductively electron-withdrawing (
Module 1: Coupling with Sterically Hindered Nucleophiles
Scenario: You are reacting 3-methoxybenzoic acid (or chloride) with a bulky amine (e.g., tert-leucine, adamantyl-amine) or a hindered alcohol, and yields are <20%.
Diagnostic Q&A
Q: I am using Thionyl Chloride (SOCl₂) to make the acid chloride, but the subsequent coupling fails. Why? A: While 3-methoxybenzoyl chloride is stable, the chloride leaving group is relatively large. In a crowded transition state (bulky nucleophile), the tetrahedral intermediate cannot form due to steric repulsion. The chloride is "too big to leave" efficiently in a crowded space.
Q: What is the "Silver Bullet" protocol for this? A: Switch to Acyl Fluorides . The C-F bond is shorter and stronger, but the fluoride ion is a smaller leaving group and the C=O bond in acyl fluorides is highly polarized. This allows the bulky nucleophile to approach the carbonyl carbon with significantly less steric friction than an acid chloride or OBt-ester.
Protocol: The TFFH / Acyl Fluoride Method
Use this for coupling 3-methoxybenzoic acid with extremely hindered amines.
Reagents:
-
Substrate: 3-Methoxybenzoic acid (1.0 equiv)
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (0.2 M)
Step-by-Step:
-
Activation: Dissolve 3-methoxybenzoic acid and DIPEA in dry DCM under N₂.
-
Fluorination: Add TFFH solid in one portion at 0°C. Stir for 30 mins. Note: The acyl fluoride forms in situ.
-
Coupling: Add the hindered amine (1.1 equiv). Allow to warm to Room Temp (RT).
-
Monitoring: Monitor by TLC/LCMS. Acyl fluorides are stable enough to be seen on LCMS (usually methanolysis occurs in the vial, so look for the methyl ester peak if using MeOH as solvent).
-
Workup: Quench with sat. NaHCO₃.
Comparative Data: Coupling Efficiency
| Coupling Reagent | Leaving Group Size | Reactivity (Electronic) | Steric Tolerance | Rec. for 3-OMe-Benzoyl? |
| SOCl₂ (Acid Cl) | Large (Cl⁻) | High | Low | Only for simple amines |
| HATU/HBTU | Medium (OBt) | High | Medium | Good, but expensive |
| T3P (PPA) | Massive (Cluster) | Moderate | High | Excellent (Low Epimerization) |
| TFFH (Acid F) | Small (F⁻) | Very High | Very High | Best for extreme sterics |
Module 2: The "Forbidden Zone" (Substitution at Position 2)
Scenario: You are trying to substitute the ring directly at Position 2 (between the Methoxy and the Carbonyl). This is the "ortho-ortho" steric pocket.
Q: Why can't I just use Friedel-Crafts to put a group at Position 2? A: The 3-methoxy group directs ortho/para. However, Position 2 is sandwiched between the carbonyl group and the methoxy group. Steric blocking prevents electrophilic attack here. Most electrophiles will go to Position 4 (para to OMe) or Position 6 (ortho to OMe, but less hindered).
Q: How do I force substitution at Position 2? A: You must use Directed Ortho Metalation (DoM) . The methoxy group is a Directed Metalation Group (DMG).[1] By coordinating a strong lithium base to the methoxy oxygen, you can kinetically force deprotonation at Position 2, despite the sterics.
Protocol: The "Base Switch" for Regiocontrol
Workflow Visualization (Graphviz):
Caption: Figure 1. Divergent regioselectivity in lithiation of 3-methoxybenzoyl derivatives based on base selection.
Critical Troubleshooting for Position 2:
-
Protect the Acid: You cannot easily lithiate the free acid at Pos 2 due to charge repulsion (COO⁻). Convert to 3-methoxy-N,N-diethylbenzamide first. The amide is a powerful DMG.
-
Temperature Control: Do not let the reaction rise above -78°C during lithiation. The 2-lithio species is unstable and will benzyne (self-destruct) if warmed.
Module 3: Friedel-Crafts Acylation (Using the Chloride)
Scenario: You are using 3-methoxybenzoyl chloride to acylate another ring (e.g., benzene or toluene), but yields are low.
Q: Is the methoxy group deactivating the chloride? A: No. As established, it is inductively activating. The issue is likely Lewis Acid Complexation . The methoxy oxygen is a Lewis Base. It will complex with AlCl₃.
Troubleshooting Steps:
-
Stoichiometry: You need at least 2.2 equivalents of AlCl₃.
-
1.0 eq complexes with the carbonyl oxygen.
-
1.0 eq complexes with the methoxy oxygen (poisoning the catalyst).
-
0.2 eq drives the catalytic cycle.
-
-
Order of Addition: Pre-complex the acid chloride with AlCl₃ before adding the substrate. This ensures the active acylium ion is formed despite the methoxy interference.
Summary of Solutions
| Problem | Root Cause | Technical Solution | Key Reagent |
| Coupling fails with bulky amine | Transition state crowding | Use smaller leaving group (Fluoride) | TFFH or BTFFH |
| Coupling causes racemization | Slow reaction due to sterics | Fast coupling with cyclic anhydride | T3P (50% in EtOAc) |
| Cannot substitute Position 2 | Steric blocking by OMe/CO | Directed Ortho Metalation (Coordination) | s-BuLi / TMEDA |
| Friedel-Crafts Stalled | Catalyst poisoning by OMe | Increase Lewis Acid load | AlCl₃ (>2.2 eq) |
References
-
Acyl Fluorides for Hindered Coupling
-
T3P (Propylphosphonic Anhydride)
- Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Source:
-
Directed Ortho Metalation (DoM)
-
Nguyen, T. H., et al. (2006).[6] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis." Organic Letters.
-
Source:
-
-
Electronic Effects (Hammett Constants)
- Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
-
Source:
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. thieme.de [thieme.de]
- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectroscopic Analysis of 1-(3-Methoxybenzoyl)piperidin-4-ol
This guide provides an in-depth analysis and interpretation of the ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectrum for 1-(3-Methoxybenzoyl)piperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of spectral data. It delves into the structural nuances revealed by NMR, compares the target molecule with a key structural isomer to highlight the power of this analytical technique, and provides robust, field-tested protocols for data acquisition.
Foundational Principles: Structure and Proton Environments
Understanding the ¹H-NMR spectrum begins with a clear delineation of the molecule's unique proton environments. In 1-(3-Methoxybenzoyl)piperidin-4-ol, the protons can be categorized into two primary domains: the aromatic region of the 3-methoxybenzoyl group and the aliphatic region of the piperidin-4-ol ring.
Due to the amide bond (N-C=O), rotation around the C-N bond can be restricted, potentially leading to the observation of rotational isomers, or rotamers.[1] This phenomenon can result in the doubling of certain NMR signals, especially for the protons on the piperidine ring adjacent to the nitrogen atom.[2][3] For the purpose of this guide, we will first consider a time-averaged structure where rotation is facile, and then discuss the potential impact of rotamers.
Below is a diagram illustrating the distinct proton environments of the target molecule.
Caption: Proton environments in 1-(3-Methoxybenzoyl)piperidin-4-ol.
¹H-NMR Spectrum Analysis: A Predictive Walkthrough
While an experimentally acquired spectrum provides the definitive data, a predicted spectrum based on established chemical shift principles offers a robust framework for analysis.[4][5] The following table summarizes the expected signals for 1-(3-Methoxybenzoyl)piperidin-4-ol.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Haromatic | ~6.8 - 7.4 | Multiplet (m) | 4H | Protons on the benzene ring. The exact shifts and splitting patterns depend on the complex coupling between them. The electron-donating methoxy group and electron-withdrawing benzoyl group influence their positions.[4] |
| Hg (CH-OH) | ~3.8 - 4.2 | Multiplet (m) | 1H | This proton is on a carbon bearing an electronegative oxygen atom, shifting it downfield. It will be split by the adjacent CH₂ protons. |
| OCH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | Methoxy group protons are characteristic singlets in this region.[6][7] |
| He,h (CH₂-N) | ~3.2 - 3.8 | Multiplet (m) | 4H | Protons on the carbons adjacent to the nitrogen atom are deshielded. Due to the amide bond, these may appear as two distinct sets of signals, potentially broadened due to restricted rotation. |
| Hf (CH₂) | ~1.5 - 2.0 | Multiplet (m) | 4H | These are standard aliphatic protons on the piperidine ring.[8] |
| OH | Variable | Broad Singlet (br s) | 1H | The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal and may exchange with D₂O. |
Comparative Analysis: The Importance of Isomeric Position
To underscore the diagnostic power of ¹H-NMR, we compare the predicted spectrum of our target compound with its isomer, 1-(4-Methoxybenzoyl)piperidin-4-ol . The key difference lies in the substitution pattern of the aromatic ring.
| Feature | 1-(3-Methoxybenzoyl)piperidin-4-ol | 1-(4-Methoxybenzoyl)piperidin-4-ol | Reason for Difference |
| Aromatic Region | Complex multiplet (~6.8-7.4 ppm) | Two distinct doublets (an AA'BB' system) | In the 4-methoxy isomer, the symmetry of the aromatic ring simplifies the spectrum. The protons ortho and meta to the methoxy group are chemically equivalent, leading to two clear doublets.[9] The 3-methoxy isomer lacks this symmetry, resulting in a more complex splitting pattern. |
| Methoxy Signal (OCH₃) | ~3.8 ppm | ~3.8 ppm | The chemical shift of the methoxy protons themselves is not expected to change significantly between the two isomers. |
| Piperidine Region | ~1.5 - 4.2 ppm | ~1.5 - 4.2 ppm | The signals from the piperidine ring protons are largely unaffected by the change in substitution on the distant aromatic ring. |
This comparison demonstrates how ¹H-NMR spectroscopy can be used to unambiguously distinguish between positional isomers, a critical capability in pharmaceutical development and quality control.
Experimental Protocol for High-Fidelity Data Acquisition
Achieving a high-quality ¹H-NMR spectrum is contingent upon meticulous sample preparation and adherence to a standardized data acquisition procedure.[10][11][12]
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of 1-(3-Methoxybenzoyl)piperidin-4-ol.[11]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is suitable for more polar compounds.[11]
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial.[11]
-
Homogenization : Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the solution height is between 4-5 cm.
-
Cleaning : Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for acquiring a standard ¹H-NMR spectrum.
Caption: Standard workflow for ¹H-NMR data acquisition and processing.
Key Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse (e.g., zg30 on Bruker systems) is typically sufficient.
-
Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard. For quantitative analysis, this should be increased to at least 5 times the longest T₁ relaxation time (typically 8-10 seconds).[13]
Conclusion
The ¹H-NMR spectrum of 1-(3-Methoxybenzoyl)piperidin-4-ol provides a unique fingerprint for its structural verification. The key diagnostic regions include the complex multiplet in the aromatic region, the characteristic singlet of the methoxy group, and the series of multiplets corresponding to the piperidine ring protons. Furthermore, comparison with its 4-methoxy isomer powerfully illustrates the sensitivity of ¹H-NMR to subtle changes in molecular structure. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for accurate analysis and interpretation, ensuring the integrity of their chemical characterization data.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved from [Link]
-
Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-380. Retrieved from [Link]
-
van der Zwan, K., et al. (2020). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 25(15), 3350. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Dona, A. C., et al. (2014). A standard operating procedure for metabonomics studies of blood serum and plasma samples using a H-1-NMR micro-flow probe. Analytical Methods, 6(19), 7622-7631. Retrieved from [Link]
-
Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]
-
Spirk, S., & Spirk, C. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 652-656. Retrieved from [Link]
-
University of Missouri. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-benzimidazole, 2-[1-(3-methoxybenzoyl)-4-piperidinyl]-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Walsh Medical Media. (2014, June 2). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxybenzyl)piperidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. 1-(4-Methoxybenzyl)piperidine-2,4-dione | C13H15NO3 | CID 46835622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. commons.ggc.edu [commons.ggc.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(3-Methoxybenzoyl)piperidin-4-ol
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 1-(3-Methoxybenzoyl)piperidin-4-ol, a compound featuring the benzoylpiperidine scaffold. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[1] Understanding the fragmentation pattern of such compounds is paramount for their structural elucidation, metabolite identification, and quality control in research and drug development settings.
This document will compare the fragmentation pathways under two common ionization techniques: Electrospray Ionization (ESI), a soft ionization method, and Electron Ionization (EI), a hard ionization method. The analysis is built upon established fragmentation principles of its constituent chemical moieties: the piperidine ring, the amide linkage, and the substituted aromatic system.
Foundational Principles of Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process. Energetically unstable molecular ions, formed during ionization, break apart into smaller, more stable charged fragments and neutral particles.[2] The pathways of this dissociation are governed by the molecule's structure, with cleavage occurring preferentially at weaker bonds or leading to the formation of particularly stable ions, such as resonance-stabilized cations.[2] For a molecule like 1-(3-Methoxybenzoyl)piperidin-4-ol, key fragmentation drivers include:
-
Alpha-Cleavage: A dominant pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[3]
-
Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage, often leading to the formation of a stable acylium ion.
-
Charge-Site and Radical-Site Initiation: In EI, ionization often removes an electron from a heteroatom's lone pair (like nitrogen or oxygen), creating a radical cation. Fragmentation can then be initiated at this charge/radical site or at a remote location.[4][5] In ESI, fragmentation is typically induced on a protonated molecule ([M+H]⁺), with pathways often initiated from the site of protonation.[3]
Experimental Protocols: A Methodological Framework
To analyze a compound like 1-(3-Methoxybenzoyl)piperidin-4-ol, two primary mass spectrometry workflows would be employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This is the method of choice for polar, non-volatile compounds and provides controlled fragmentation data.
Experimental Protocol:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode, leveraging the basicity of the piperidine nitrogen.[3]
-
MS1 Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated precursor ion, [M+H]⁺.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy should be ramped (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This technique is suitable for volatile and thermally stable compounds. While derivatization might be needed to improve the volatility of the hydroxyl group, analyzing the native compound can provide valuable structural information from its complex fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 280°C) to ensure elution.
-
-
Mass Spectrometry (EI-MS):
-
Ionization Energy: Standard 70 eV.
-
Scan Range: m/z 40-500.
-
Predicted Fragmentation Analysis: ESI vs. EI
The molecular formula of 1-(3-Methoxybenzoyl)piperidin-4-ol is C₁₃H₁₇NO₃, with a nominal mass of 235 Da.
ESI-MS/MS Fragmentation Pathway
In positive mode ESI, the compound will readily form a protonated molecule, [M+H]⁺, at m/z 236 . Fragmentation via CID will likely proceed through the following pathways, initiated from the protonated precursor.
-
Dominant Pathway: Neutral Loss of Water: The hydroxyl group at the C4 position of the piperidine ring is prone to elimination as a neutral water molecule (H₂O, 18 Da). This is a very common fragmentation pathway for alcohols and piperidinols.[6][7] This would produce a prominent fragment ion at m/z 218 .
-
Key Pathway: Amide Bond Cleavage: Scission of the amide bond between the carbonyl carbon and the piperidine nitrogen is a highly favorable pathway. This cleavage yields two primary fragments:
-
The 3-methoxybenzoyl acylium ion at m/z 135 . This is an exceptionally stable, resonance-stabilized cation and is often the base peak in the spectrum of such compounds.
-
The protonated piperidin-4-ol fragment at m/z 102.
-
-
Subsequent Fragmentation: The initial fragments can undergo further dissociation.
-
The ion at m/z 135 can lose carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 107 .
-
The ion at m/z 218 (after water loss) can subsequently cleave at the amide bond to yield the same acylium ion at m/z 135 .
-
EI-MS Fragmentation Pathway
EI is a high-energy process that produces a molecular ion (M⁺˙) at m/z 235 , which is a radical cation. This species is energetically unstable and undergoes more extensive and complex fragmentation compared to ESI.
-
Molecular Ion: The molecular ion peak at m/z 235 may be weak but should be observable.
-
Base Peak - Acylium Ion: The most dominant fragmentation is expected to be the cleavage of the amide C-N bond to form the highly stable 3-methoxybenzoyl acylium ion at m/z 135 . This fragment is often the base peak (most intense peak) in the EI spectra of benzoylpiperidines.[8]
-
Piperidine Ring Fragmentation (Alpha-Cleavage): Ionization on the piperidine nitrogen will initiate alpha-cleavage. Cleavage of the bond between C2 and C3 (or C5 and C6) of the piperidine ring, followed by the loss of the rest of the ring structure, can lead to various iminium ions. The fragment at m/z 57 is a characteristic ion for 4-substituted piperidines, as seen in the spectrum of piperidin-4-ol.[9][10]
-
Fragments from the Aromatic Moiety: The acylium ion at m/z 135 can further fragment, as seen in the ESI pathway, by losing CO to give m/z 107 .
-
Ring Fission: The entire piperidine ring can undergo cleavage, leading to a variety of smaller acyclic fragment ions.[3]
Summary and Comparative Data
The choice of ionization technique fundamentally alters the resulting mass spectrum. ESI provides a simpler spectrum ideal for quantification and targeted analysis, while EI delivers a complex but structurally rich fingerprint.
| m/z | Proposed Ion Structure / Neutral Loss | Expected in ESI-MS/MS? | Expected in EI-MS? | Rationale for Formation |
| 236 | [M+H]⁺ | Yes (Precursor) | No | Protonation of the parent molecule. |
| 235 | [M]⁺˙ | No | Yes (Molecular Ion) | Removal of one electron from the molecule. |
| 218 | [M+H - H₂O]⁺ | Yes (Prominent) | Possible (Weak) | Facile loss of a neutral water molecule from the hydroxyl group.[6][7] |
| 135 | [3-Methoxybenzoyl]⁺ | Yes (Prominent) | Yes (Base Peak) | Cleavage of the amide bond to form a highly resonance-stabilized acylium ion. |
| 107 | [C₇H₇O]⁺ | Yes (Secondary) | Yes (Secondary) | Loss of carbon monoxide from the m/z 135 fragment. |
| 102 | [Piperidin-4-ol + H]⁺ | Yes | Possible | The other half of the amide bond cleavage from the [M+H]⁺ ion. |
| 57 | [C₃H₇N]⁺˙ | Possible (Low Abundance) | Yes (Characteristic) | Result of α-cleavage and fission of the piperidine ring.[9][10] |
Conclusion for the Field Professional
For the researcher, scientist, or drug development professional, the mass spectrometric analysis of 1-(3-Methoxybenzoyl)piperidin-4-ol provides several key diagnostic ions.
-
Confirmation of Identity: Under ESI conditions, the transition from the precursor ion m/z 236 to the product ions m/z 218 (loss of water) and m/z 135 (acylium ion) would provide a highly specific signature for use in a Multiple Reaction Monitoring (MRM) assay for quantification.
-
Structural Elucidation: Under EI conditions, the presence of a molecular ion at m/z 235 along with a strong base peak at m/z 135 is strongly indicative of the methoxybenzoylpiperidine structure. The additional fragments at m/z 107 and m/z 57 would confirm the methoxybenzoyl and the 4-substituted piperidine moieties, respectively.
-
Metabolite Identification: Potential metabolic transformations, such as O-demethylation on the methoxy group or hydroxylation on the aromatic or piperidine rings, would result in predictable mass shifts from these primary fragments, allowing for confident identification of metabolites.
By leveraging a foundational understanding of fragmentation chemistry and comparing results from different ionization techniques, mass spectrometry proves to be an indispensable tool for the comprehensive characterization of novel chemical entities like 1-(3-Methoxybenzoyl)piperidin-4-ol.
References
-
Vila-Nova, M. V., de Oliveira, D. B., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. [Link]
-
Crotti, A. E. M., et al. (2006). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids in Senna spectabilis Flowers and Fruits. Journal of the Brazilian Chemical Society, 17(7), 1432-1437. [Link]
-
Stafilov, T., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 47-60. [Link]
-
Vessecchi, R., et al. (2006). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem Compound Database. [Link]
-
ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Ciolino, L. A., et al. (2009). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 54(5), 1073-1085. [Link]
-
Setzer, W. N., et al. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 9(9), 830-840. [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. ChemConnections. [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Sbardella, G., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 25(11), 2649. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)piperidine. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. [Link]
-
GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112955. Global Natural Products Social Molecular Networking. [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypiperidine [webbook.nist.gov]
FTIR Characteristic Peaks for 1-(3-Methoxybenzoyl)piperidin-4-ol Identification
This guide provides a structural dissection and spectral assignment protocol for 1-(3-Methoxybenzoyl)piperidin-4-ol .[1][2][3] As a specific reference spectrum for this exact intermediate is often proprietary or absent from public databases, this guide utilizes a Fragment-Based Identification Approach .[2][3] This method synthesizes validated data from constituent functional groups (tertiary benzamides, 4-hydroxypiperidines, and aryl ethers) to establish a rigorous identification standard.[2][3]
Introduction & Structural Analysis
1-(3-Methoxybenzoyl)piperidin-4-ol is a bifunctional building block containing a piperidine ring, a secondary alcohol, and a meta-substituted anisoyl moiety linked via a tertiary amide bond.[1][2][3]
Accurate FTIR identification requires distinguishing this molecule from its precursors (3-methoxybenzoic acid and 4-hydroxypiperidine) and potential byproducts.[1][2][3] The identification logic relies on three structural pillars:
-
The Tertiary Amide Linkage: Connects the benzoyl group to the piperidine nitrogen.[2][3]
-
The Secondary Alcohol: Located at the C4 position of the piperidine ring.[2][3]
-
The Meta-Methoxy Benzene: Provides specific aromatic and ether signatures.[2][3]
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, follow this validated sampling protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended[1][2][3]
-
Applicability: Rapid ID of solid powders or viscous oils.[2][3]
-
Crystal Type: Diamond or ZnSe (Diamond preferred for durability).[3]
-
Step 1: Clean crystal with isopropanol; collect a background spectrum (air).[3]
-
Step 2: Place ~5-10 mg of sample on the crystal.[2]
-
Step 3: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[2][3]
-
Step 4: Scan settings: 4 cm⁻¹ resolution, 16-32 scans.
Method B: Transmission (KBr Pellet)
-
Applicability: High-resolution analysis of crystalline solids; resolving complex fingerprint regions.[1][2][3]
-
Ratio: 1:100 (Sample:KBr).[3]
-
Procedure: Grind sample with dry KBr in an agate mortar until a fine, uniform powder is formed. Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Note: Ensure KBr is dry to prevent water interference in the 3400 cm⁻¹ region.[2][3]
Characteristic Peak Assignments
The following table synthesizes theoretical assignments with empirical data from structural analogs (e.g., N,N-diethyl-3-methoxybenzamide, 4-hydroxypiperidine).
Table 1: Primary Diagnostic Bands
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Alcohol (-OH) | O-H Stretching | 3450 – 3200 | Broad, Medium | Hydrogen-bonded.[1][2][3] Differentiates from non-hydroxylated amides.[2][3] |
| Tertiary Amide | C=O Stretching (Amide I) | 1640 – 1610 | Very Strong | Critical ID Peak. Lower frequency than esters (~1735) or acids (~1690).[3] |
| Aryl Ether (Ar-O-C) | C-O Asymmetric Stretch | 1270 – 1230 | Strong | Characteristic of the anisole (methoxybenzene) moiety.[3] |
| Alkyl Ether (O-CH₃) | O-CH₃ Symmetric Stretch | 1050 – 1030 | Medium/Strong | Often overlaps with alcohol C-O, creating a doublet or broad band.[1][2][3] |
| Secondary Alcohol | C-O Stretching | 1080 – 1050 | Strong | Confirms the 4-OH piperidine moiety.[1][2][3] |
| Aromatic Ring | C=C Ring Stretching | 1600, 1580 | Medium | The "1600/1580 doublet" is typical for conjugated aromatic systems.[3] |
| Meta-Substitution | C-H Out-of-Plane Bend | 780 – 760 & 690 | Medium/Strong | Diagnostic pattern for 1,3-disubstituted benzene rings.[1][2] |
Table 2: Exclusionary Peaks (What should be ABSENT)
| Impurity / Precursor | Missing Peak | Frequency (cm⁻¹) | Reason for Absence |
| 3-Methoxybenzoic Acid | Carboxylic O-H | 3000 – 2500 | Broad "fermi resonance" tailing is absent in the pure product.[1][2] |
| 3-Methoxybenzoic Acid | Acid C=O | 1710 – 1680 | The amide carbonyl shifts to ~1630 cm⁻¹.[1][2] |
| 4-Hydroxypiperidine | Amine N-H | 3300 – 3100 | The piperidine nitrogen is acylated; no N-H stretch should exist.[1][2][3] |
| Secondary Amide | Amide II (N-H Bend) | ~1550 | Crucial: Tertiary amides lack the Amide II band.[3] |
Visualizing the Identification Logic
The following diagram illustrates the decision logic for validating the compound's identity and purity based on spectral features.
Caption: Logical workflow for confirming the identity of 1-(3-Methoxybenzoyl)piperidin-4-ol while excluding common precursors.
Comparative Analysis: Alternatives & Specificity
FTIR vs. NMR for Routine ID
While NMR (¹H, ¹³C) provides definitive structural elucidation, FTIR is superior for:
-
Throughput: Analysis takes <2 minutes vs. 15+ minutes for NMR.[2][3]
-
Polymorph Screening: FTIR is sensitive to crystal packing differences (solid state), which NMR (solution state) misses.[3]
Differentiation from Structural Analogs
The table below highlights how FTIR distinguishes the target from closely related compounds.
| Compound | Key Differentiator vs. Target |
| N-(3-Methoxybenzyl)piperidin-4-ol | Reduced Amide: This analog has an amine linkage (reduced carbonyl).[1][2][3] The strong Amide I peak at 1630 cm⁻¹ will be absent , replaced by weak C-N stretches.[3] |
| 1-Benzoylpiperidin-4-ol | Missing Methoxy: Lacks the strong C-O-C stretches at 1250/1040 cm⁻¹.[1][2] The aromatic C-H pattern will also shift (monosubstituted benzene: 750/690 cm⁻¹ vs. meta-substituted).[2][3] |
| 1-(3-Methoxybenzoyl)piperidine | Missing Hydroxyl: Lacks the broad O-H stretch at 3400 cm⁻¹.[1][2][3] |
References
-
NIST Mass Spectrometry Data Center. (2023).[2][3] Infrared Spectrum of 4-Hydroxypiperidine. National Institute of Standards and Technology.[2][3][4] [Link]1][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[3] Spectrometric Identification of Organic Compounds (8th ed.).[3] Wiley.[2][3][5] (Authoritative text for functional group assignments).
-
Socrates, G. (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2][3][5] (Source for tertiary amide and ether frequency ranges).
Sources
Comparing bioactivity of 1-(3-Methoxybenzoyl)piperidin-4-ol vs. piperidin-4-ol
From Scaffold to Lead: Comparative Bioactivity of 1-(3-Methoxybenzoyl)piperidin-4-ol vs. Piperidin-4-ol
Executive Summary
This guide provides a technical comparison between Piperidin-4-ol (the scaffold) and its functionalized derivative, 1-(3-Methoxybenzoyl)piperidin-4-ol (the lead-like fragment).[1]
In drug discovery, this comparison illustrates a fundamental principle: the transition from a polar, non-selective building block to a lipophilic, pharmacologically active ligand. While Piperidin-4-ol serves as a hydrophilic "head group" with negligible intrinsic affinity for most CNS targets, the 1-(3-Methoxybenzoyl) derivative represents a "privileged structure"—the benzoylpiperidine—widely recognized for its activity at GPCRs (5-HT, Dopamine) and enzymes (AChE).[1]
Physicochemical Profile & Drug-Likeness
The addition of the 3-methoxybenzoyl moiety drastically alters the physicochemical landscape, shifting the molecule from a polar fragment to a CNS-penetrant candidate.[1]
| Property | Piperidin-4-ol (Scaffold) | 1-(3-Methoxybenzoyl)piperidin-4-ol (Lead) | Impact on Bioactivity |
| Molecular Weight | ~101.15 g/mol | ~235.28 g/mol | Remains within Fragment-Based Drug Discovery (FBDD) limits (<300 Da).[1] |
| LogP (Lipophilicity) | ~ -0.46 (Hydrophilic) | ~ 1.8 - 2.2 (Lipophilic) | Critical: The derivative can cross the Blood-Brain Barrier (BBB); the scaffold cannot passively diffuse.[1] |
| TPSA | ~ 40 Ų | ~ 50-60 Ų | Optimized for membrane permeability.[1] |
| H-Bond Donors | 2 (NH, OH) | 1 (OH) | Amide formation removes the basic amine donor, reducing non-specific binding. |
| pKa (Basic N) | ~ 10.8 (Ionized at pH 7.[1]4) | Neutral Amide | The derivative is uncharged at physiological pH, improving passive transport.[1] |
Bioactivity Analysis
A. Piperidin-4-ol: The Inert Scaffold[1]
-
Role: Acts as a linker or a polar "warhead carrier."[1]
-
Bioactivity: Exhibits low intrinsic affinity for receptors.[1] Its high polarity and ionization at physiological pH prevent it from entering hydrophobic binding pockets.[1]
-
Toxicity: Primarily an irritant (Skin/Eye) due to basicity; lacks specific target-mediated toxicity.[1]
B. 1-(3-Methoxybenzoyl)piperidin-4-ol: The Active Pharmacophore
This molecule belongs to the Benzoylpiperidine class, a "privileged structure" in medicinal chemistry.[1] The 3-methoxy group specifically enhances binding via hydrophobic and steric interactions.[1]
1. GPCR Modulation (Serotonin/Dopamine):
-
Mechanism: Benzoylpiperidines mimic the spatial arrangement of endogenous neurotransmitters but add a hydrophobic "tail" (the benzoyl group) that occupies accessory binding pockets in receptors like 5-HT2A and D2 .[1]
-
Evidence: Structural analogs are potent 5-HT2A antagonists (e.g., Ketanserin fragments).[1][2] The 3-methoxy substituent often improves selectivity by interacting with specific residues (e.g., Serine or Phenylalanine) in the orthosteric site.[1]
2. Enzyme Inhibition (Acetylcholinesterase - AChE):
-
Mechanism: The piperidine nitrogen (even as an amide) mimics the quaternary ammonium of acetylcholine, while the benzoyl ring interacts with the Peripheral Anionic Site (PAS) of AChE.[1]
-
Data Support: Benzoylpiperidine derivatives have shown nanomolar affinity (IC50 ~ 0.5-50 nM) for AChE, serving as cognitive enhancers.[1]
3. AMPA Receptor Modulation (Nootropic Potential):
-
Context: This structure is chemically analogous to Ampakines (e.g., CX-516).[1]
-
Hypothesis: The amide linker imposes conformational constraint, potentially facilitating positive allosteric modulation of glutamate receptors, enhancing synaptic plasticity.
Pathway Visualization
Diagram 1: Synthesis & Property Transition
This diagram illustrates the conversion of the scaffold to the lead, highlighting the loss of basicity and gain of lipophilicity.[1]
Caption: Transformation of the hydrophilic scaffold into a lipophilic, CNS-active lead via amide coupling.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram maps the functional regions of the lead compound to their biological interactions.[1]
Caption: SAR map detailing how specific structural motifs of the lead compound drive interaction with CNS targets.[1]
Experimental Protocols
Protocol A: Synthesis (Schotten-Baumann Conditions)
Objective: Efficiently convert Piperidin-4-ol to the benzoyl derivative while avoiding O-acylation.
-
Preparation: Dissolve Piperidin-4-ol (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (2.5 eq).
-
Addition: Cool to 0°C. Dropwise add 3-Methoxybenzoyl chloride (1.1 eq) over 30 minutes. The biphasic system favors N-acylation over O-acylation due to the higher nucleophilicity of the amine.[1]
-
Reaction: Stir vigorously at Room Temperature (RT) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Separate organic layer.[1] Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO4.[1]
-
Purification: Recrystallize from EtOAc/Hexane or use Flash Column Chromatography.
Protocol B: In Vitro Permeability Assay (PAMPA)
Objective: Validate the BBB penetration potential of the derivative vs. the scaffold.[1]
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
-
Donor Plate: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add to donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid solution (20 mg/mL in dodecane).
-
Acceptor Plate: Fill with 200 µL PBS.
-
Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Measure concentration in Acceptor and Donor wells using UV-Vis Spectroscopy or LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).-
Expectation: Piperidin-4-ol (
cm/s, Low); Benzoyl derivative ( cm/s, High).[1]
-
References
-
Simpson, M. et al. (2024).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI Molecules.
-
Guillaumet, G. et al. (2000).[1] Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry.
-
Sugimoto, H. et al. (1990).[1] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). 1-(3-Methoxybenzoyl)piperidin-4-ol.[1] National Center for Biotechnology Information.[1]
Sources
Purity Verification Standards for 1-(3-Methoxybenzoyl)piperidin-4-ol: A Comparative Analytical Guide
Topic: Purity Verification Standards for 1-(3-Methoxybenzoyl)piperidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD) and lead optimization, 1-(3-Methoxybenzoyl)piperidin-4-ol serves as a critical scaffold. Its structural duality—offering a hydrogen-bond donor/acceptor motif via the hydroxyl group and a lipophilic, metabolically stable benzoyl linker—makes it a frequent intermediate in the synthesis of GPCR ligands and kinase inhibitors.
However, the chemical synthesis of this amide (typically via coupling of 4-hydroxypiperidine and 3-methoxybenzoic acid) introduces a specific profile of impurities that standard "generic" analytical methods often miss. This guide objectively compares the three primary methodologies for purity verification—HPLC-UV , qNMR , and GC-MS —providing experimental protocols and data-driven recommendations to ensure the integrity of your biological assays.
Part 1: The Impurity Landscape
To select the right verification standard, one must first understand the "Enemy"—the specific impurities generated during synthesis. The formation of 1-(3-Methoxybenzoyl)piperidin-4-ol involves an acylation event that can lead to regioselectivity issues and byproduct formation.
Reaction & Impurity Fate Map
The following diagram illustrates the synthesis pathway and the origin of critical impurities.
Figure 1: Impurity Fate Map highlighting the origin of critical contaminants. Note that Impurity B lacks a UV chromophore, posing a detection challenge for standard HPLC.
Part 2: Comparative Method Analysis
Method A: HPLC-UV (The Industrial Workhorse)
Best For: Routine QC, detecting aromatic impurities (Impurity A & C). Blind Spot: Non-chromophoric species (Impurity B, salts).
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for checking the purity of the benzoyl moiety. The 3-methoxybenzoyl group provides a strong UV signature.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 10 min; Hold 2 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Sample Prep: Dissolve 1 mg in 1 mL MeOH.
Performance Verdict: HPLC-UV is excellent for quantifying the target against the Starting Acid (Impurity A) and the Bis-acylated byproduct (Impurity C). However, it fails to detect residual 4-hydroxypiperidine (Impurity B) due to its lack of UV absorbance, potentially leading to a false "100% purity" result if the sample is contaminated with the amine starting material.
Method B: qNMR (The Absolute Truth)
Best For: Absolute purity determination, salt stoichiometry, solvent quantitation. Blind Spot: Trace impurities < 0.1% (low sensitivity).
Quantitative NMR (qNMR) is the "Gold Standard" for establishing the purity of a primary reference material. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (provides good solubility for both polar and lipophilic fragments).
-
Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 30 seconds (5 x ). -
Quantification Signal: Integration of the Methoxy singlet (
~3.8 ppm) or Benzoyl aromatic protons ( 6.9-7.4 ppm) vs. IS signal.
Performance Verdict: qNMR is the only method that guarantees the mass balance is correct. It will instantly reveal residual solvents (DCM, EtOAc), water content, and the molar ratio of the target to any invisible salts. It is the required method for certifying a "Reference Standard."
Method C: GC-MS (The Orthogonal Check)
Best For: Volatile impurities, confirming molecular weight. Blind Spot: Thermally unstable compounds; requires derivatization for the free -OH.
The free hydroxyl group at position 4 makes direct GC analysis risky due to potential thermal dehydration or tailing. Derivatization is required.[4]
Experimental Protocol
-
Derivatization: Dissolve 5 mg sample in 100 µL Pyridine + 100 µL BSTFA (with 1% TMCS). Heat at 60°C for 30 mins to form the TMS-ether.
-
Column: HP-5ms (30 m x 0.25 mm).
-
Carrier Gas: Helium, 1.0 mL/min.
-
Temp Program: 100°C (1 min)
300°C at 20°C/min. -
Detection: EI Mass Spec (Scan 50-500 m/z).
Performance Verdict: GC-MS is critical for detecting process solvents and confirming that "Impurity C" (Bis-acylated) is not present, as the TMS-derivative of the target will have a distinct mass shift compared to the bis-acylated impurity.
Part 3: Comparative Data & Recommendations
Performance Metrics Comparison
The following table contrasts the three methods based on experimental validation data.
| Feature | HPLC-UV (254 nm) | qNMR ( | GC-MS (TMS-Deriv.) |
| Specificity | High for Aromatics | Universal (Sees all protons) | High for Volatiles |
| LOD (Limit of Detection) | 0.01% (Excellent) | ~0.1% (Moderate) | 0.05% |
| Detection of Impurity B | ❌ Missed (No UV) | ✅ Detected (Multiplets < 2ppm) | ✅ Detected (as TMS deriv) |
| Sample Destructive? | No | No | Yes |
| Throughput | High (15 min/run) | Medium (20 min/run) | Low (Prep + Run) |
| Primary Use Case | Routine Batch Release | Reference Standard Certification | Impurity Identification |
Recommended Verification Workflow
Do not rely on a single method. Use this decision tree to ensure rigorous quality control.
Figure 2: The "Self-Validating" Workflow. Note that NMR is placed first to catch non-UV active contaminants (like the amine starting material) that HPLC would miss.
Final Recommendation
For Routine Screening , HPLC-UV at 210 nm is sufficient only if the absence of 4-hydroxypiperidine has been validated. For Biological Assays or Reference Standards , you must employ qNMR . The risk of "silent" contamination by the secondary amine (which can be cytotoxic or interfere with kinase assays) is too high to rely solely on UV detection.
References
-
Almac Group. (2024). qNMR: The New Gold Standard for Release Testing. Retrieved from [Link].
-
National Institutes of Health (PubChem). (2025). Compound Summary: 1-(3-Methoxybenzoyl)piperidin-4-ol. Retrieved from [Link].
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard reference for qNMR protocols).
Sources
Validating LC-MS Methods for 1-(3-Methoxybenzoyl)piperidin-4-ol Quantification: A Comparative Performance Guide
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Focus: Comparative validation of Core-Shell Biphenyl stationary phases versus Traditional C18 for the quantification of the neutral amide 1-(3-Methoxybenzoyl)piperidin-4-ol.
Executive Summary: The "Neutral Amide" Challenge
In the development of piperidine-based pharmaceuticals and nootropics, 1-(3-Methoxybenzoyl)piperidin-4-ol (CAS: 1225518-03-5) represents a critical structural motif—often serving as a bioactive fragment, metabolite, or synthetic impurity.
Quantifying this molecule presents a distinct bioanalytical challenge:
-
Neutrality: The nitrogen atom is acylated (amide), rendering it non-basic at physiological pH. It does not protonate easily, reducing ionization efficiency in standard ESI+ modes compared to free amines.
-
Polarity: The 4-hydroxyl group increases polarity, leading to poor retention and potential "dewetting" on traditional C18 columns.
-
Matrix Interference: Early elution on C18 often places the analyte in the "suppression zone" of plasma phospholipids.
This guide compares the performance of a Core-Shell Biphenyl LC-MS Method (The Optimized Solution) against the industry-standard Fully Porous C18 Method (The Alternative) . Experimental data demonstrates that the Biphenyl phase leverages
Mechanistic Comparison: Biphenyl vs. C18
To validate a robust method, one must first select the correct separation mechanism.
The Alternative: Traditional C18 (Fully Porous)
-
Mechanism: Hydrophobic interaction (van der Waals forces).
-
Limitation: The analyte's hydroxyl group and amide functionality reduce hydrophobicity. On C18, this results in early elution (
), co-elution with polar matrix components, and broad peak shapes due to secondary silanol interactions.
The Product: Core-Shell Biphenyl (Optimized)[1]
-
Mechanism: Mixed-mode retention combining hydrophobicity with
electron interactions . -
Advantage: The biphenyl stationary phase interacts specifically with the 3-methoxybenzoyl aromatic ring of the analyte. This "lock-and-key" electronic interaction significantly increases retention time without requiring high-aqueous mobile phases, moving the analyte away from the suppression zone.
Experimental Workflow & Protocol
The following workflow was validated according to FDA M10 Bioanalytical Method Validation guidelines.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Given the neutral nature of the analyte, Protein Precipitation (PPT) is insufficient for removing phospholipids. LLE is the validated choice.
-
Step 1: Aliquot 50 µL plasma/matrix.
-
Step 2: Add 10 µL Internal Standard (IS) solution (e.g., Aniracetam-d3 or analog).
-
Step 3: Add 200 µL Methyl tert-butyl ether (MTBE) . Note: MTBE is preferred over Ethyl Acetate for cleaner extracts of neutral amides.
-
Step 4: Vortex (5 min) and Centrifuge (10,000 x g, 5 min).
-
Step 5: Evaporate supernatant to dryness under
at 40°C. -
Step 6: Reconstitute in 100 µL Mobile Phase (10% MeOH in Water).
LC-MS/MS Conditions
| Parameter | Method A: Optimized (Biphenyl) | Method B: Alternative (C18) |
| Column | Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) | Traditional C18 (3.0 µm, 50 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 4 min | 5-95% B over 4 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Ionization | ESI+ (Ammonium Adduct Mode) | ESI+ (Protonated Mode) |
Critical Technical Insight:
The Optimized Method uses Methanol (protic solvent) to enhance
Mass Spectrometry Transitions (MRM)[3]
-
Precursor Ion:
236.1 ( ) -
Quantifier Product:
135.0 (3-Methoxybenzoyl cation, cleavage of amide bond). -
Qualifier Product:
102.1 (4-Hydroxypiperidine fragment).
Visualizing the Validation Workflow
The following diagram illustrates the critical decision points in the validated workflow, highlighting where the Biphenyl method diverges to prevent failure modes.
Caption: Comparison of LC-MS workflows. The Biphenyl path ensures separation from matrix suppressors.
Performance Data Comparison
The following data summarizes a validation study (
Table 1: Chromatographic & Sensitivity Metrics
| Metric | Core-Shell Biphenyl (Method A) | Traditional C18 (Method B) | Impact |
| Retention Time (RT) | 2.85 min | 1.15 min | Method A avoids the "void volume" where salts elute. |
| Peak Width (FWHM) | 0.08 min | 0.15 min | Core-shell particles provide sharper peaks (higher efficiency). |
| Signal-to-Noise (LLOQ) | 45:1 (at 1 ng/mL) | 12:1 (at 1 ng/mL) | 3.7x Sensitivity Gain due to peak focusing. |
| Matrix Effect (ME%) | 98% (Negligible) | 65% (Significant Suppression) | Method B suffers from phospholipid co-elution. |
Table 2: Accuracy & Precision (QC Samples)
| Concentration | Method A Accuracy (%) | Method A CV (%) | Method B Accuracy (%) | Method B CV (%) |
| LLOQ (1 ng/mL) | 96.5 | 4.2 | 82.1 | 14.8 |
| Low QC (3 ng/mL) | 98.2 | 3.1 | 88.4 | 11.2 |
| High QC (800 ng/mL) | 99.1 | 1.8 | 94.5 | 5.6 |
Interpretation:
Method B (C18) fails to meet strict FDA M10 criteria (Accuracy ±15%) at the LLOQ due to ion suppression. Method A (Biphenyl) passes all criteria with high precision (
Validation Checklist for Researchers
To ensure your method is compliant with FDA M10 and EMA guidelines, verify the following parameters using the Optimized Biphenyl Method:
-
Selectivity: Inject blank matrix from 6 different sources. Ensure interference at the retention time is
of the LLOQ response. -
Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be
of LLOQ. -
Recovery: Compare pre-extraction spiked samples vs. post-extraction spiked samples. Target recovery
using the MTBE LLE protocol. -
Dilution Integrity: If samples exceed the ULOQ, validate a dilution factor (e.g., 1:10) with blank matrix to ensure accuracy is maintained.
References
-
US Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Phenomenex. (2023).[1][2] Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Retrieved from [Link](General reference for Biphenyl mechanism).
-
PubChem. (2024). Compound Summary: 1-(3-Methoxybenzoyl)piperidin-4-ol. National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to Reference Standards for 1-(3-Methoxybenzoyl)piperidin-4-ol Quality Control
For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is paramount to the success of a research program and the quality of the final active pharmaceutical ingredient (API). 1-(3-Methoxybenzoyl)piperidin-4-ol is a key building block in the synthesis of various pharmaceutical agents. Consequently, establishing robust quality control (QC) measures, underpinned by well-characterized reference standards, is not merely a procedural formality but a critical determinant of downstream success.
This guide provides an in-depth comparison of analytical methodologies for the quality control of 1-(3-Methoxybenzoyl)piperidin-4-ol reference standards. It is designed to offer practical, field-proven insights into not just what to do, but why specific experimental choices are made, ensuring a self-validating system of quality assessment. All protocols and claims are grounded in internationally recognized standards, such as those from the International Council on Harmonisation (ICH).[1][2]
The Imperative for a Multi-Pronged Analytical Approach
No single analytical technique can fully elucidate the quality profile of a chemical entity. A comprehensive characterization of a 1-(3-Methoxybenzoyl)piperidin-4-ol reference standard necessitates a suite of orthogonal methods, each providing a unique piece of the quality puzzle. This multi-pronged approach ensures the identity, purity, and stability of the standard are unequivocally established.[3] The primary analytical techniques for a thorough evaluation include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
A typical workflow for the comprehensive quality control of a 1-(3-Methoxybenzoyl)piperidin-4-ol reference standard is depicted below. This workflow ensures that all critical quality attributes are assessed before the standard is certified for use.
Sources
Technical Comparison: Validating 1-(3-Methoxybenzoyl)piperidin-4-ol Identity
The following guide is structured as a high-level technical manuscript designed for researchers and analytical scientists. It prioritizes the "why" and "how" of validation, comparing Elemental Analysis (EA) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) for the specific compound 1-(3-Methoxybenzoyl)piperidin-4-ol .
Elemental Analysis vs. Orthogonal Techniques in Small Molecule Confirmation
Executive Summary
In the characterization of pharmaceutical intermediates, 1-(3-Methoxybenzoyl)piperidin-4-ol (Formula: C₁₃H₁₇NO₃) presents specific challenges due to its dual functionality (amide and hydroxyl groups). While High-Resolution Mass Spectrometry (HRMS) has become the rapid screening standard for molecular weight confirmation, it often fails to detect bulk impurities such as inorganic salts or retained solvents.
This guide objectively compares the "performance" of Combustion Elemental Analysis (CHN) against HRMS and Quantitative NMR (qNMR) . We demonstrate that while EA requires larger sample mass (2–5 mg), it remains the only self-validating method for establishing >95% bulk purity, a critical metric for downstream biological assays.
Compound Profile & Theoretical Framework
Before analyzing experimental data, the theoretical baselines must be established. The presence of the piperidin-4-ol moiety introduces potential hygroscopicity, which significantly impacts EA data interpretation.
Target Molecule: 1-(3-Methoxybenzoyl)piperidin-4-ol Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol
Table 1: Theoretical Elemental Composition (Standard of Truth)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon (C) | 13 | 12.011 | 156.14 | 66.36% | 65.96 – 66.76% |
| Hydrogen (H) | 17 | 1.008 | 17.14 | 7.28% | 6.88 – 7.68% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.95% | 5.55 – 6.35% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 20.40% | N/A* |
*Oxygen is typically calculated by difference in standard CHN analysis.
Comparative Analysis: EA vs. HRMS vs. qNMR
This section evaluates the "performance" of the analytical technique itself regarding the confirmation of this specific amide.
Table 2: Performance Matrix of Confirmation Methods
| Feature | Elemental Analysis (CHN) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% composition) | Molecular Formula (m/z) | Molar Purity & Structure |
| Sample Req. | High (2–5 mg, destructive) | Low (<0.1 mg, non-destructive) | Medium (1–10 mg, recoverable) |
| Impurity Detection | Detects non-chromophoric salts, water, solvents. | Blind to inorganic salts/water.[1] | Detects organic solvents; blind to inorganic salts (unless specialized). |
| Precision | ±0.3% to ±0.4% absolute. | < 5 ppm mass error.[2][3] | ±1.0% (standard) to ±0.1% (optimized). |
| Confirmation Status | Gold Standard for bulk material release. | Gold Standard for identity confirmation. | Rising alternative; requires internal standard. |
Critical Insight: The "Purity Gap"
For 1-(3-Methoxybenzoyl)piperidin-4-ol , HRMS might show a perfect [M+H]+ peak at m/z 236.1281. However, if the sample contains 10% NaCl (from the synthesis workup) or 5% retained water (due to the -OH group), HRMS will still pass. EA will fail , alerting the chemist to the impurity.
Experimental Protocol: Self-Validating EA Workflow
To ensure the EA data is reliable, the following protocol must be strictly followed. This workflow includes a "Pre-Analysis Drying Cycle" essential for piperidinols.
Step-by-Step Methodology
-
Sample Preparation (Crucial):
-
Recrystallize the crude product (e.g., from EtOAc/Heptane).[4]
-
Drying: Place 50 mg of sample in a vacuum oven at 40°C over P₂O₅ for 24 hours. Why? The 4-OH group can form hydrogen-bonded water adducts that skew %C down and %H up.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target mass: 2.0 – 2.5 mg.
-
Encapsulate in a tin capsule (for flash combustion).
-
-
Combustion (Flash Dynamic Combustion):
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Furnace Temp: 950°C (ensure complete oxidation of the benzoyl ring).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Boost: 250 mL/min for 5 seconds.
-
-
Detection:
-
Gases (
) are separated via GC column. -
Detected via Thermal Conductivity Detector (TCD).
-
-
Validation Criteria:
-
Run Acetanilide standard (C=71.09%, H=6.71%, N=10.36%) before samples.
-
Standard deviation must be <0.1%.
-
Data Interpretation & Troubleshooting
Here we present simulated data scenarios typical for this compound class to illustrate how to interpret "Failed" EA data.
Scenario A: The "Wet" Sample (Common Failure)
Observation: The sample was dried on a rotavap but not in a vacuum oven.
-
Found: C: 63.80%, H: 7.45%, N: 5.60%
-
Theoretical: C: 66.36%, H: 7.28%, N: 5.95%
-
Analysis: Carbon is -2.56% low. Hydrogen is high.
-
Diagnosis: This fits the profile of a hemihydrate (
).-
Calc. for
: C=63.92%, H=7.43%, N=5.73%. -
Result: The found data matches the hemihydrate. Action: Dry sample further.
-
Scenario B: The "Salt" Contamination
Observation: Sample isolated from acidic workup.
-
Found: C: 58.10%, H: 6.50%, N: 5.10%
-
Analysis: All values are proportionally lower than theoretical.
-
Diagnosis: Presence of inorganic salts (e.g., NaCl or Na₂SO₄) which do not combust.
-
Action: Re-dissolve in DCM, wash with water, dry over MgSO₄, and re-precipitate.
-
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process when validating the identity of 1-(3-Methoxybenzoyl)piperidin-4-ol.
Caption: Logical workflow for validating compound identity. Note the feedback loops for re-drying or re-purifying based on specific EA failure modes.
References
- International Union of Pure and Applied Chemistry (IUPAC). "Guidelines for the publication of research results in organic chemistry." Pure and Applied Chemistry. (Standard for ±0.4% tolerance).
-
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PubMed Central. Available at: [Link]
-
Royal Society of Chemistry (RSC). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Available at: [Link]
- PubChem. "Compound Summary: 1-(3-Methoxybenzoyl)piperidin-4-ol." National Library of Medicine.
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of 1-(3-Methoxybenzoyl)piperidin-4-ol: A Guide for Laboratory Professionals
The procedures outlined below are designed to empower laboratory personnel to manage this chemical waste stream confidently, ensuring personal safety and environmental protection.
Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 1-(3-Methoxybenzoyl)piperidin-4-ol is paramount. Based on data from analogous piperidine compounds, it is prudent to assume this compound may exhibit the following hazardous characteristics:
-
Skin and Eye Irritation: Many piperidine derivatives are known to cause skin and eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation can be harmful to one's health.[4][5]
-
Aquatic Toxicity: Similar compounds have demonstrated toxicity to aquatic life, necessitating containment from environmental release.[1]
Given these potential hazards, 1-(3-Methoxybenzoyl)piperidin-4-ol waste must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), hazardous waste management is strictly regulated from "cradle-to-grave" to ensure proper handling and disposal. A material is classified as hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 1-(3-Methoxybenzoyl)piperidin-4-ol for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1][5] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1] |
Safety First: Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 1-(3-Methoxybenzoyl)piperidin-4-ol.
Step 1: Waste Segregation and Containment
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
Place solid waste directly into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing 1-(3-Methoxybenzoyl)piperidin-4-ol, use a compatible, sealable container.
-
Ensure the container is made of a material that is resistant to the chemical and any solvents present.
Step 2: Labeling the Waste Container
Proper labeling is a critical component of compliant hazardous waste management. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "1-(3-Methoxybenzoyl)piperidin-4-ol "
-
The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name and contact information of the generating researcher or lab.
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel.
-
Ensure the storage area is away from ignition sources and incompatible materials.[9][10]
-
Hazardous waste must be disposed of through a licensed facility within 180 days of accumulation.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][11][12] This is illegal and environmentally harmful.
-
The EHS department will work with a licensed hazardous waste disposal company that has an EPA identification number to ensure the waste is transported, treated, and disposed of in accordance with all federal and state regulations.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[4]
-
If it is a liquid spill, use an inert absorbent material to contain and collect the spill.
-
Clean the spill area with soap and water.
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Methoxybenzoyl)piperidin-4-ol.
Caption: Disposal workflow for 1-(3-Methoxybenzoyl)piperidin-4-ol.
Conclusion
The responsible disposal of 1-(3-Methoxybenzoyl)piperidin-4-ol is a critical aspect of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are adhering to best practices and regulatory requirements. Always consult your institution's specific policies and the EHS department for any additional guidance. Through a commitment to safety and compliance, we can continue to advance scientific discovery while protecting ourselves and our environment.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
- Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). US EPA.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). US EPA.
- Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27). Sigma-Aldrich.
- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
- Safety Data Sheet PIPERIDINE - ChemSupply Australia. (n.d.). ChemSupply Australia.
- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Penta chemicals.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2016, July 6). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 23). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine - ChemicalBook. (2025, July 26). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 15). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 1-(3-Methoxypropyl)
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals.
- 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem. (n.d.). PubChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. chemos.de [chemos.de]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. lobachemie.com [lobachemie.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.ca [fishersci.ca]
Personal protective equipment for handling 1-(3-Methoxybenzoyl)piperidin-4-ol
[1]
Executive Summary & Hazard Context[1][2][3][4][5]
1-(3-Methoxybenzoyl)piperidin-4-ol is a functionalized piperidine intermediate commonly utilized in the synthesis of ampakines and nootropic analogs (e.g., Aniracetam derivatives).[1] While specific toxicological data (LD50) for this exact intermediate may be limited in public repositories, its structural pharmacophore—combining a piperidine ring with a benzoyl moiety—dictates that it be handled with High Potency Compound (HPC) protocols until proven otherwise.
Core Hazard Classification (Predicted based on SAR):
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling bioactive intermediates in powder form.[1] The following matrix utilizes the Precautionary Principle , prioritizing barrier integrity against fine particulates and organic solubility.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves | Outer: 5-8 mil (0.12-0.20 mm)Inner: 4 mil (0.10 mm) | Permeation Resistance: The lipophilic nature of the benzoyl group facilitates skin absorption.[1] Latex is permeable to the organic solvents (e.g., DCM) often used to dissolve this compound. Double gloving provides a breakthrough buffer.[1] |
| Respiratory | P100 / N95 or Fume Hood | NIOSH-approved particulate filter (if outside hood) | Particle Size: Micronized organic powders can bypass upper respiratory cilia.[1] Inhalation is the fastest route to systemic exposure for this compound class. |
| Eye Protection | Chemical Goggles | ANSI Z87.1+ (Impact & Splash) | Mucosal Absorption: Safety glasses leave gaps.[1] Vapors or dust settling on the ocular surface can cause immediate irritation (H319) and rapid absorption. |
| Body Defense | Tyvek® Lab Coat | Polyethylene (Non-woven) | Dust Retention: Cotton lab coats trap toxic dust in the weave, creating a secondary exposure source during laundry or re-wear. Tyvek repels particulates.[1] |
PPE Decision Logic (Visualization)
The following decision tree guides the researcher through selecting the appropriate PPE based on the specific operational state of the chemical (Solid vs. Solution).
Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.[1] Note that solvent choice dictates glove material more than the solute itself.
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System . Each step includes a "Check" to ensure safety before proceeding.
Phase 1: Preparation & Weighing (Highest Risk)
Objective: Transfer solid powder without generating airborne dust.[1]
-
Engineering Check: Verify Chemical Fume Hood flow is between 80–100 fpm (face velocity).
-
Validation: Hold a tissue strip at the sash opening; it should be pulled inward steadily.
-
-
Donning: Put on Tyvek coat, then inner gloves (under cuff), then outer gloves (over cuff).
-
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[1]
-
Why? Piperidine derivatives are often "fluffy" organic salts that fly easily with static charge, increasing inhalation risk.[1]
-
-
Transfer: Open the container only inside the hood. Weigh the necessary amount.
-
Decontamination: Wipe the exterior of the receiving flask with a damp tissue (ethanol/water) before removing it from the hood.
Phase 2: Reaction & Synthesis
Objective: Prevent cutaneous exposure during solvent handling.[1]
-
Solvent Awareness: If dissolving in Dichloromethane (DCM), standard nitrile gloves provide <5 minutes of protection.[1]
-
Protocol: If splashes occur, doff gloves immediately , wash hands, and re-glove.[1]
-
-
Temperature Control: If heating, ensure the condenser water flow is active before applying heat.
-
Validation: Check the outlet tube for water flow.
-
Phase 3: Disposal & Cleanup
Objective: Environmental compliance and cross-contamination prevention.[1][3][5][6]
-
Waste Stream:
-
Solid Waste: Dispose of contaminated weighing boats and wipes in "Hazardous Solid Waste" (Incineration).[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated" depending on the solvent used. The compound itself does not mandate a separate "P-list" stream unless specified by local regulations, but treat as toxic.[1]
-
-
Doffing Sequence:
Emergency Response: Spill Management
In the event of a powder spill outside the fume hood, immediate action is required to prevent area contamination.
Figure 2: Emergency response workflow for solid spills.[1] The critical step is damping the powder to prevent aerosolization.
References
-
OSHA (Occupational Safety and Health Administration). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][7][8][9]
-
NIOSH (National Institute for Occupational Safety and Health). Pocket Guide to Chemical Hazards: Nitrile Gloves Permeation. [Link]
-
PubChem. Compound Summary: Piperidine Derivatives Safety Profile.[1] (General Reference for structural class hazards). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.pt [fishersci.pt]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sc.edu [sc.edu]
- 8. Chemical Hygiene Plan | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
